Imidazolium chloride
Description
Properties
IUPAC Name |
1H-imidazol-1-ium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2.ClH/c1-2-5-3-4-1;/h1-3H,(H,4,5);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIIGWSSTNUWGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C[NH2+]1.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
288-32-4 (Parent) | |
| Record name | Imidazole hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001467169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
104.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1467-16-9 | |
| Record name | Imidazolium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1467-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazole hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001467169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide to the Solubility of Metal Oxides in 1-Butyl-3-methylimidazolium Chloride
For Researchers, Scientists, and Drug Development Professionals
Foreword
The dissolution of metal oxides, a class of compounds traditionally considered sparingly soluble in conventional solvents, presents a significant challenge across various scientific and industrial domains, from materials science and catalysis to pharmaceutical formulation. The advent of ionic liquids (ILs), with their unique physicochemical properties, has opened new avenues for overcoming these challenges. This guide focuses on 1-butyl-3-methylimidazolium chloride ([Bmim][Cl]), a prototypical and widely studied ionic liquid, as a solvent for metal oxides. As a Senior Application Scientist, my aim is to provide not just a collection of facts, but a cohesive understanding of the principles, mechanisms, and practical methodologies involved in this fascinating area of green chemistry. This document is structured to provide a deep dive into the "why" and "how," empowering researchers to confidently design and interpret their own experiments.
Introduction: The Promise of Ionic Liquids for Metal Oxide Dissolution
Ionic liquids are salts with melting points below 100 °C, possessing a unique combination of properties including negligible vapor pressure, high thermal stability, and a wide electrochemical window.[1] Their ability to dissolve a diverse range of solutes, including many that are insoluble in common organic solvents or water, makes them highly attractive for various applications.[1]
1-Butyl-3-methylimidazolium chloride ([Bmim][Cl]) is a prominent member of the imidazolium-based ionic liquid family. Its structure, consisting of a bulky, asymmetric organic cation and a simple halide anion, gives rise to a frustrated crystal lattice and a low melting point. The presence of the chloride anion is particularly significant for the dissolution of metal oxides, as it can act as a potent complexing agent for metal cations.
The dissolution of metal oxides in [Bmim][Cl] is not a simple physical process but rather a complex interplay of chemical interactions. This guide will elucidate these mechanisms, provide a framework for quantifying solubility, and offer insights into the factors that govern this process.
The Mechanism of Dissolution: A Chemical Transformation
The dissolution of a metal oxide in [Bmim][Cl] is best understood as a reactive process rather than a simple solvation. The process involves the breakdown of the metal oxide's crystal lattice and the formation of new chemical species, primarily metal-chloro complexes. Several key interactions drive this transformation.
The Crucial Role of the Chloride Anion
The chloride anion (Cl⁻) is the primary actor in the dissolution of most metal oxides in [Bmim][Cl]. Metal oxides are typically ionic or polar covalent solids with a significant lattice energy that must be overcome for dissolution to occur. The chloride anion facilitates this by acting as a Lewis base, coordinating to the metal centers on the oxide surface. This interaction weakens the metal-oxygen bonds within the oxide lattice.
Upon dissolution, the metal cations are stabilized in the ionic liquid by forming discrete chloro-complexes. The stoichiometry and geometry of these complexes depend on the specific metal, its oxidation state, and the concentration of chloride ions. For instance, in the case of copper(II), the formation of trigonal [CuCl₃]⁻ and deformed tetrahedral [CuCl₄]²⁻ complexes has been suggested.[2] Similarly, for zinc(II), the formation of tetrahedral [ZnCl₄]²⁻ is a common coordination motif in chloride-rich environments.[3][4]
The Influence of the Imidazolium Cation
While the chloride anion is the primary complexing agent, the 1-butyl-3-methylimidazolium ([Bmim]⁺) cation is not merely a spectator. The acidic proton at the C2 position of the imidazolium ring can engage in hydrogen bonding with the oxide anions (O²⁻) on the metal oxide surface.[5] This interaction polarizes the M-O bond, making the metal center more susceptible to nucleophilic attack by the chloride anions. This synergistic interaction between the cation and anion of the ionic liquid is a key feature of the dissolution process.
Acid-Base and Redox Pathways
The dissolution can proceed through different chemical pathways depending on the nature of the metal oxide and the reaction conditions.
-
Lewis Acid-Base Interactions: For many metal oxides, the dissolution can be described as a Lewis acid-base reaction. The metal cation in the oxide acts as a Lewis acid, and the chloride anion from the ionic liquid acts as a Lewis base. The oxide ion, a strong Brønsted base, can be protonated by the acidic proton of the [Bmim]⁺ cation.
-
Redox Reactions: In some cases, particularly with transition metals that have multiple stable oxidation states, the dissolution process can involve redox reactions. For instance, the dissolution of bulk metals like iron and copper in [Bmim][Cl] at elevated temperatures has been shown to be an oxidative process, where the metal is oxidized from its elemental state to a cationic species that then forms a chloro-complex.[6] While this applies to the dissolution of pure metals, it highlights the potential for redox chemistry in the ionic liquid medium.
The proposed mechanism for the dissolution of a generic metal oxide (MO) in [Bmim][Cl] is depicted in the following diagram:
Caption: Experimental workflow for solubility determination.
Data Interpretation and Influencing Factors
While specific quantitative solubility data for many metal oxides in pure [Bmim][Cl] is sparse in the literature, a qualitative understanding of the factors influencing solubility can be established.
| Metal Oxide | Lewis Character | Expected Qualitative Solubility in [Bmim][Cl] | Notes |
| ZnO | Amphoteric | Moderate | The amphoteric nature allows for interaction with both acidic and basic components of the ionic liquid. |
| CuO | Basic | Moderate to High | As a basic oxide, it is expected to react readily with the acidic proton of the [Bmim]⁺ cation, facilitating dissolution. |
| Fe₂O₃ | Basic | Low to Moderate | The higher lattice energy of Fe₂O₃ compared to CuO may result in lower solubility under similar conditions. |
Note: This table provides expected qualitative trends. Actual solubilities will depend on specific experimental conditions.
Factors Influencing Solubility
-
Temperature: The dissolution of metal oxides in ionic liquids is generally an endothermic process. Therefore, increasing the temperature typically increases both the rate of dissolution and the equilibrium solubility.
-
Water Content: The presence of water can have a complex effect on solubility. While small amounts of water may facilitate dissolution by protonating the oxide ions, excessive water can lead to the formation of metal hydroxides and may alter the structure and properties of the ionic liquid itself. For fundamental studies, it is crucial to work under anhydrous conditions.
-
Nature of the Metal Oxide: The Lewis acidity/basicity and the lattice energy of the metal oxide are key determinants of its solubility. More basic oxides tend to be more soluble in imidazolium-based ionic liquids due to the favorable acid-base interactions. Oxides with lower lattice energies are generally easier to dissolve.
-
Purity of the Ionic Liquid: Impurities in the ionic liquid, such as residual starting materials or water, can significantly affect the measured solubility.
Spectroscopic Characterization of Dissolved Species
Understanding the coordination environment of the dissolved metal ions is crucial for elucidating the dissolution mechanism. Spectroscopic techniques are powerful tools for this purpose.
-
UV-Visible Spectroscopy: The d-d electronic transitions of transition metal chloro-complexes often fall within the UV-Visible range. The position and intensity of the absorption bands can provide information about the coordination geometry of the metal ion. For example, the UV-Vis spectra of copper(II) chloride in [Bmim][Cl] show characteristic bands that have been attributed to the presence of [CuCl₃]⁻ and [CuCl₄]²⁻ species. [2][7]
-
Extended X-ray Absorption Fine Structure (EXAFS): EXAFS is a powerful technique for determining the local atomic structure around a specific element. It can provide information on the number and type of neighboring atoms, as well as their distances from the central metal ion. EXAFS studies have been used to characterize the coordination of metal ions, including zinc, in chloride-containing ionic liquids, often revealing the formation of well-defined chloro-complexes. [3][4]
Conclusion and Future Outlook
The dissolution of metal oxides in 1-butyl-3-methylimidazolium chloride is a promising area of research with potential applications in materials synthesis, catalysis, and hydrometallurgy. This guide has provided a comprehensive overview of the underlying chemical principles, a robust experimental methodology for determining solubility, and an analysis of the key factors influencing this process. The dissolution is a reactive process driven by the formation of stable metal-chloro complexes, facilitated by the synergistic interactions of both the cation and anion of the ionic liquid.
While significant progress has been made, the field would greatly benefit from more systematic studies providing quantitative solubility data for a wider range of metal oxides in [Bmim][Cl] and other ionic liquids. Further investigations using advanced spectroscopic and computational techniques will continue to refine our understanding of the complex speciation and reaction pathways involved in these fascinating systems. The knowledge gained from such studies will be instrumental in the rational design of ionic liquid-based processes for a more sustainable chemical industry.
References
- Welton, T. Ionic liquids in catalysis. Coordination Chemistry Reviews2004, 248, 2459-2477.
- Vicente, F. A., et al. On the Dissolution of Metals in Ionic Liquids 1. Iron, Cobalt, Nickel, Copper, and Zinc. Molecules2021, 26, 849.
- Mahanty, B., & Mohapatra, P. K. Direct dissolution of metal oxides in ionic liquids as a smart strategy for separation: Current status and prospective. Separation Science and Technology2023, 58, 1-21.
- Ruck, M., et al. Synthesis and Dissolution of Metal Oxides in Ionic Liquids and Deep Eutectic Solvents.
- D'Angelo, G., et al. Structural characterization of zinc(II) chloride in aqueous solution and in the protic ionic liquid ethyl ammonium nitrate by x-ray absorption spectroscopy. The Journal of Chemical Physics2012, 136, 154504.
- Caporali, S., et al. Coordination environment of highly concentrated solutions of Cu(II) in ionic liquids through a multidisciplinary approach. ChemPhysChem2012, 13, 1885-1892.
- El Kady, F. Y., et al. UV–Vis absorption spectra of the original ionic liquid [bmim][Cl] and its Ni, Co, Cu, Fe and Al chlorides modification.
- Aki, S. N. V. K., et al. Crystal Structure of 1-Butyl-3-methylimidazolium Chloride: A Clue to the Elucidation of the Ionic Liquid Structure. The Journal of Physical Chemistry B2004, 108, 20222-20227.
- Hartley, J. M., et al. Anion effect on the redox properties of copper ions in ionic liquids and deep eutectic solvents. Physical Chemistry Chemical Physics2019, 21, 18238-18248.
- Saba, H., et al. An experimental and computational study to explore the ion–solvent interactions between selected ionic liquids and dimethylformamide. RSC Advances2024, 14, 10762-10776.
- K-L., K., et al. A detailed assignment of NEXAFS resonances of imidazolium based ionic liquids. The Journal of Chemical Physics2013, 138, 204303.
- Çelik, G., et al. Interactions of [BMIM][BF4] with Metal Oxides and Their Consequences on Stability Limits. Industrial & Engineering Chemistry Research2018, 57, 11626-11637.
- Ruck, M., et al. Synthesis and Dissolution of Metal Oxides in Ionic Liquids and Deep Eutectic Solvents. MDPI2020.
- Mayanovic, R. A., et al. XAFS measurements on zinc chloride aqueous solutions from ambient to supercritical conditions using the diamond anvil cell.
- Li, Y., et al. Noble Metals Dissolution Catalyzed by [AlCl4–]-Based Ionic Liquids. ACS Omega2023, 8, 8041-8047.
- Ruck, M., et al. Reactions of noble-metal oxides in ionic liquids near room temperature. RSC Advances2023, 13, 10350-10357.
- Mayanovic, R. A., et al. XAFS measurements on zinc chloride aqueous solutions from ambient to supercritical conditions using the diamond anvil cell.
- Brown, D. UV-visible light absorption spectrum of copper complexes. Doc Brown's Chemistry.
- Ruck, M., et al. Reactivity of Rare-Earth Oxides in Anhydrous Imidazolium Acetate Ionic Liquids. Inorganic Chemistry2023, 62, 9548-9557.
- Liu, Y., et al. The Catalytic Mechanism of [Bmim]Cl-Transition Metal Catalysts for Hydrochlorination of Acetylene.
- Wang, Y.-L., et al. Insights into Ionic Liquids: From Z-Bonds to Quasi-Liquids. JACS Au2022, 2, 536-547.
- D'Angelo, G., et al. A spectroscopic study of solvent effects on the formation of Cu(ii)-chloride complexes in aqueous solution. Dalton Transactions2021, 50, 4196-4204.
- De Leeuw, N. H., et al. Computational studies of the interaction of pollutants with iron oxide surfaces. UCL Discovery2011.
- Verevkin, S. P., et al. Evaporation/Decomposition Behavior of 1-Butyl-3-Methylimidazolium Chloride (BMImCL) Investigated through Effusion and Thermal Analysis Techniques. Molecules2023, 28, 3753.
- El Kady, F. Y., et al. UV–Vis absorption spectra of the original ionic liquid [bmim][Cl] and its Ni, Co, Cu, Fe and Al chlorides modification.
Sources
- 1. Synthesis and Dissolution of Metal Oxides in Ionic Liquids and Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coordination environment of highly concentrated solutions of Cu(II) in ionic liquids through a multidisciplinary approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. XAFS measurements on zinc chloride aqueous solutions from ambient to supercritical conditions using the diamond anvil cell [pubs.usgs.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
toxicity profiles and biodegradability of imidazolium chloride salts
Technical Assessment: Toxicity Profiles & Biodegradability of Imidazolium Chloride Salts
Executive Summary: The "Green" Solvent Paradox
Imidazolium chloride salts, particularly 1-butyl-3-methylimidazolium chloride ([BMIM][Cl]), have been heralded as "green solvents" due to their negligible vapor pressure and thermal stability. However, this designation is chemically myopic. While they eliminate atmospheric pollution (VOCs), they present significant aquatic toxicity and persistence challenges.
This guide analyzes the structure-activity relationships (SAR) governing their toxicity, provides definitive biodegradation data, and outlines validated protocols for safety assessment. The core finding is that toxicity is driven by the cationic lipophilicity (the "Side Chain Effect"), while the chloride anion plays a secondary role in bioavailability.
Toxicity Profile Analysis: The Cationic Driver
The toxicity of imidazolium salts is not inherent to the ionic liquid state but is a specific function of the cation's interaction with lipid bilayers.
Mechanism of Action: Membrane Disruption
The primary mechanism of cytotoxicity is membrane permeabilization . The imidazolium cation, acting as a cationic surfactant, electrostatically attracts to the negatively charged phosphate head groups of the cell membrane. The alkyl side chain then inserts into the hydrophobic lipid core.
-
The Side Chain Effect: As the alkyl chain length increases (C2
C4 C8), lipophilicity increases, leading to greater membrane insertion, swelling, and eventual lysis. -
The Chloride Factor: While the cation drives toxicity, the chloride anion (
) renders the salt highly water-soluble, facilitating transport in aquatic environments but generally exhibiting lower acute toxicity than fluorinated anions (e.g., ).
Quantitative Toxicity Data (Aquatic Models)
The following table summarizes the acute toxicity (
| Compound | Alkyl Chain | Organism (Daphnia magna) 48h | Organism (Vibrio fischeri) 15min | Toxicity Classification |
| [EMIM][Cl] | Ethyl (C2) | > 100 | > 1,000 | Low |
| [BMIM][Cl] | Butyl (C4) | 5.2 – 20.0 | ~300 | Moderate/Toxic |
| [OMIM][Cl] | Octyl (C8) | < 1.0 | < 10 | Highly Toxic |
| [MoMIM][Cl] | Methoxyethyl | > 200 | > 2,000 | Low (Safer Design) |
Note: [BMIM][Cl] is toxic to aquatic invertebrates at concentrations as low as 5 mg/L, comparable to conventional solvents like chloroform, debunking the "non-toxic" myth for aquatic life.
Visualization: Cellular Toxicity Pathway
Figure 1: The "Side Chain Effect" mechanism where cationic lipophilicity drives membrane insertion and cell death.
Biodegradability Assessment: The Persistence Problem
Unlike ester-containing solvents, the imidazolium ring is highly resistant to hydrolytic and enzymatic cleavage.
Resistance Profile
-
Core Stability: The aromatic imidazolium ring is stable against standard biological oxidation.
-
OECD 301 D Results: In the "Closed Bottle Test," [BMIM][Cl] typically shows < 10% biodegradation over 28 days. It is classified as "Not Readily Biodegradable."
-
Metabolic Dead-End: While bacteria (e.g., Pseudomonas) can oxidize long alkyl chains (beta-oxidation), the process often stops at the methyl-imidazolium core, leaving a persistent metabolite.
Visualization: Biodegradation Pathways
Figure 2: The metabolic blockade preventing full mineralization of imidazolium salts.
Experimental Protocols
To validate these profiles in your own lab, use the following standardized workflows.
Protocol A: Cytotoxicity Assessment (MTT Assay)
Purpose: To determine the
-
Preparation: Dissolve [BMIM][Cl] in sterile water to create a 1 M stock solution. Filter sterilize (0.22 µm).
-
Seeding: Seed cells in 96-well plates at
cells/well. Incubate 24h for attachment. -
Exposure: Replace media with fresh media containing IL concentrations ranging from 0.1 mM to 100 mM. Include a positive control (Triton X-100) and negative control (Media only).
-
Incubation: Incubate for 24h at 37°C / 5%
. -
Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.
-
Analysis: Measure absorbance at 570 nm. Plot dose-response curve to calculate
.
Protocol B: Biodegradability (OECD 301 D - Closed Bottle)
Purpose: To assess "Ready Biodegradability" in an aerobic aqueous medium.
-
Inoculum: Use activated sludge from a wastewater treatment plant, washed and aerated.
-
Test Solution: Prepare mineral medium containing [BMIM][Cl] at a concentration of 2-5 mg/L (to ensure oxygen demand does not exceed supply).
-
Controls:
-
Blank: Mineral medium + Inoculum (measures endogenous respiration).
-
Reference: Sodium Benzoate (must degrade >60% in 14 days).
-
Toxicity Control: IL + Sodium Benzoate (checks if IL kills the bacteria).
-
-
Incubation: Incubate bottles in the dark at 20°C for 28 days.
-
Measurement: Measure Dissolved Oxygen (DO) at days 0, 7, 14, 21, and 28.
-
Calculation:
(Where ThOD is Theoretical Oxygen Demand calculated from the chemical formula).
Design for Degradation: The Path Forward
To mitigate the toxicity and persistence issues identified above, chemical structures must be modified.
-
Side Chain Functionalization: Incorporating ester or amide linkages into the alkyl side chain (e.g., 1-(ethoxycarbonylmethyl)-3-methylimidazolium chloride) provides a site for enzymatic hydrolysis.
-
Result: These "ester-quats" break down into harmless metabolites (imidazole and fatty acids) and often pass the OECD 301 threshold (>60% degradation).
References
-
Acute and chronic toxicity of imidazolium-based ionic liquids on Daphnia magna. Source: National Institutes of Health (PubMed) [Link]
-
Acute toxicity of oxygenated and nonoxygenated imidazolium-based ionic liquids to Daphnia magna and Vibrio fischeri. Source: Environmental Toxicology and Chemistry [Link]
-
Biodegradability of Ionic Liquids: A Review. Source: ResearchGate / Green Chemistry [Link]
-
Mechanisms of action of ionic liquids on living cells: the state of the art. Source: National Institutes of Health (PMC) [Link]
-
OECD Guideline for Testing of Chemicals, Section 3: Degradation and Accumulation (Test No. 301). Source: OECD iLibrary [Link]
Phase Behavior and Solution Thermodynamics of Imidazolium Chloride in Aqueous Media
This guide details the phase behavior, thermodynamics, and supramolecular assembly of imidazolium chloride salts in aqueous environments.[1] It is designed for researchers in pharmaceutical formulation and physical chemistry, focusing on the mechanistic drivers of phase transitions and their practical implications for drug delivery systems.
A Technical Guide for Pharmaceutical & Application Scientists
Executive Summary
1-Alkyl-3-methylimidazolium chlorides (
Molecular Architecture & Thermodynamic Drivers
The phase behavior of
The Hydrophobic-Hydrophilic Balance
-
Short-Chain (
): Dominated by electrostatic and hydrogen-bonding interactions with water. The chloride anion is a strong hydrogen bond acceptor ( ), disrupting the native water network (chaotropic effect). These ILs are fully water-miscible and highly hygroscopic. -
Long-Chain (
): The hydrophobic effect of the alkyl tail overrides the entropic penalty of water structuring. This drives self-assembly into micelles to minimize the water-hydrocarbon contact area, a critical feature for drug encapsulation.
Water Structuring & Activity
In dilute solutions,
Phase Equilibria Regimes
The phase diagram of
Solid-Liquid Equilibrium (SLE) & Deep Eutectics
Pure
-
Mechanism: Water acts as a plasticizer, disrupting the crystal lattice energy of the ionic liquid.
-
Observation: A mixture containing as little as 5-10 wt% water can depress the melting point below
, resulting in a stable liquid phase at room temperature. This is often a glass transition ( ) rather than a sharp melting point due to the high viscosity and slow crystallization kinetics.
Aggregation & Micellization (SAILs)
For
-
Critical Micelle Concentration (CMC): The concentration at which monomers aggregate.
-
: CMC
-
: CMC
-
: CMC
-
Thermodynamics: Micellization is entropy-driven (
) due to the release of structured water molecules surrounding the hydrophobic tails.
Aqueous Two-Phase Systems (ATPS)
While
-
Salting-Out Effect: The high charge density inorganic ions sequester water molecules, effectively "dehydrating" the IL and forcing phase separation.
-
Application: This LLE is used to extract biomolecules (proteins, antibodies) where the IL-rich phase extracts the target while impurities remain in the salt-rich phase.
Visualization: Phase Behavior Logic
The following diagram illustrates the decision matrix for phase behavior based on chain length and concentration.
Caption: Logic flow determining the phase state of Imidazolium Chloride solutions based on alkyl chain length and concentration.
Experimental Protocols
To ensure data integrity, the following protocols utilize self-validating checks (e.g., hysteresis loops, standard calibration).
Determination of Phase Transitions via DSC
Objective: Determine
Protocol:
-
Sample Prep: Hermetically seal 5–10 mg of
/Water mixture in an aluminum pan. Use a micro-balance (precision mg). -
Instrument: Differential Scanning Calorimeter (DSC) with liquid nitrogen cooling.
-
Cycle (Self-Validating):
-
Equilibration: Hold at
for 5 min. -
Cooling: Ramp to
at (Detects supercooling/glass formation). -
Isotherm: Hold at
for 5 min. -
Heating: Ramp to
at (Detects , cold crystallization, ).
-
-
Data Analysis:
- is the inflection point of the baseline shift.
- is the onset temperature of the endothermic peak (not the peak maximum).
-
Validation: Run a second cycle. If
shifts significantly ( ), water evaporation occurred (seal failure).
Determination of CMC via Conductivity
Objective: Identify the onset of micellization for SAILs (
Protocol:
-
Setup: Calibrated conductivity meter with a temperature-controlled jacket (
). -
Titration: Start with 20 mL of pure deionized water. Stepwise add concentrated
stock solution. -
Measurement: Record conductivity (
) after stabilization (approx. 2 min per step). -
Plotting: Plot
vs. Concentration ( ). -
Analysis:
-
Region 1 (Monomers): Linear increase with steep slope (high mobility ions).
-
Region 2 (Micelles): Linear increase with shallower slope (bulky, slower aggregates, counterion binding).
-
CMC: The intersection point of the two linear regression lines.
-
-
Validation: The ratio of slopes (
) indicates the degree of counterion binding ( ).
Implications for Drug Development
Solubility Enhancement
solutions can solubilize poorly water-soluble drugs (Class II/IV BCS) via two mechanisms:-
Hydrotropy (
): Disruption of water lattice allows hydrophobic drugs to solvate. -
Micellar Encapsulation (
): Hydrophobic drugs partition into the alkyl core of the imidazolium micelle.-
Example: Solubility of Acyclovir or Ibuprofen can be enhanced by orders of magnitude in
micelles compared to pure water.
-
Toxicity & Biocompatibility Warning
While effective, the toxicity of imidazolium ILs correlates positively with chain length ("The Side Chain Effect").
- : Generally low acute toxicity, but high osmolarity can damage cell membranes.
- : High cytotoxicity due to membrane intercalation (surfactant action).
-
Mitigation: Use as a processing aid (removed before final formulation) or use in topical/transdermal patches where systemic absorption is controlled.
Summary Data Table
| Property | ||||
| Classification | Hydrotrope | Hydrotrope | Weak Surfactant | Strong Surfactant |
| Melting Point (Pure) | Semi-solid | |||
| Water Miscibility | Complete | Complete | Complete | Complete |
| CMC ( | N/A | N/A | ||
| Primary Phase | Homogeneous | Homogeneous / Glass | Micellar | Micellar / Liq. Crystal |
| Key Application | Cellulose Solvent | ATPS / Extraction | Antimicrobial | Drug Solubilization |
References
-
Thermal Stability & Phase Transitions
- Thermal stability and crystallization behavior of imidazolium halide ionic liquids.
-
Aggregation Behavior (SAILs)
- Aggregation behavior of aqueous solutions of ionic liquids. Semantic Scholar.
-
Thermodynamic Properties
- Thermodynamic Studies of Ionic Interactions in Aqueous Solutions of Imidazolium-Based Ionic Liquids.
-
Aqueous Two-Phase Systems
- Phase Behavior of Ionic Liquid-Based Aqueous Two-Phase Systems. NIH / PMC.
-
Micelle Formation & Drug Delivery
-
Micelle Formation of Long-Chain Imidazolium Ionic Liquids in Aqueous Solution.[2] ACS Journal of Chemical & Engineering Data.
-
Sources
The Electrochemical Window of Imidazolium Chloride Electrolytes: A Comprehensive Technical Guide
This guide provides an in-depth exploration of the electrochemical window (ECW) of imidazolium chloride-based electrolytes, a critical parameter for their application in various electrochemical devices. We will delve into the fundamental principles governing the ECW, the key factors that influence its width, and the standardized methodologies for its accurate determination. This document is intended for researchers, scientists, and professionals in drug development and other fields who utilize or develop ionic liquid-based electrochemical systems.
The Electrochemical Window: A Gateway to Electrochemical Applications
The electrochemical window (ECW) is a fundamental property of an electrolyte that defines the range of electrode potentials within which the electrolyte remains electrochemically stable, meaning it is neither oxidized nor reduced.[1] This stable potential range is paramount for the efficient functioning of any electrochemical device, as any reactions involving the electrolyte itself would compete with the desired electrode reactions, leading to energy loss and degradation of the system.[2] Imidazolium-based ionic liquids are of particular interest due to their potential for wide electrochemical windows, often surpassing those of conventional organic solvent-based electrolytes.[2]
The ECW is determined by two key limits:
-
Anodic Limit (Oxidative Limit): The potential at which the electrolyte begins to oxidize. In the context of imidazolium chloride, this is typically governed by the oxidation of the chloride anion (Cl⁻).
-
Cathodic Limit (Reductive Limit): The potential at which the electrolyte starts to be reduced. For imidazolium-based ionic liquids, this limit is generally determined by the reduction of the imidazolium cation.[3]
A wider electrochemical window is highly desirable as it allows for the study and application of redox processes occurring at more extreme potentials, enabling higher energy density in batteries and supercapacitors, and expanding the scope of electrosynthesis and electrocatalysis.
Deconstructing the Influences on the Electrochemical Window
The width of the electrochemical window in imidazolium chloride electrolytes is not a fixed value but is influenced by a confluence of factors. A thorough understanding of these factors is crucial for the rational design and optimization of ionic liquid-based electrochemical systems.
The Central Role of the Imidazolium Cation and Chloride Anion
The intrinsic chemical nature of the constituent ions is the primary determinant of the electrochemical window.
-
The Imidazolium Cation: The reduction stability of the imidazolium cation sets the cathodic limit. While the alkyl chain length on the imidazolium ring has been observed to have a minimal effect on the reduction potential, modifications to the ring itself can have a more significant impact.[4] The reduction process typically involves the imidazolium ring, and its susceptibility to accepting an electron dictates the negative potential limit. Increasing the alkyl chain length can, in some cases, slightly increase the cathodic limit to more negative values.[3]
-
The Chloride Anion: The oxidation of the chloride anion (2Cl⁻ → Cl₂ + 2e⁻) defines the anodic limit. Compared to other halide anions, chloride has a moderate oxidation potential. This makes the anodic limit of imidazolium chloride electrolytes generally lower than that of electrolytes containing more oxidatively stable anions like tetrafluoroborate (BF₄⁻) or bis(trifluoromethanesulfonyl)imide (TFSI⁻). The oxidation of the anion is a key factor that often dictates the positive potential limit of the ECW.[1]
The Critical Impact of Impurities: The Case of Water
Imidazolium chloride and other hydrophilic ionic liquids are hygroscopic, readily absorbing water from the atmosphere.[2] The presence of even trace amounts of water can significantly narrow the electrochemical window. Water can be both oxidized and reduced within the potential range of the ionic liquid, leading to a decrease in the overall stable window. Therefore, rigorous drying and handling of imidazolium chloride electrolytes under inert atmosphere are essential for accurate ECW determination and optimal performance in electrochemical applications.
The Electrode Material: An Active Participant
The choice of the working electrode material is not passive and can have a profound influence on the measured electrochemical window. Different electrode materials exhibit varying catalytic activities towards the oxidation and reduction of the electrolyte components. For instance, platinum electrodes may show a smaller ECW compared to gold electrodes for the same imidazolium-based ionic liquid due to differences in their catalytic activity for hydrogen evolution at the cathodic limit.[5] Glassy carbon is a commonly used working electrode material for determining the ECW of ionic liquids due to its relatively wide potential window and chemical inertness.[6]
Quantifying the Electrochemical Window: A Practical Approach
The most common and reliable technique for determining the electrochemical window of an electrolyte is cyclic voltammetry (CV) . This technique involves sweeping the potential of a working electrode in a three-electrode setup and measuring the resulting current. The onset of a significant increase in current indicates the beginning of an oxidation or reduction process, thus defining the limits of the electrochemical window.
Representative Electrochemical Window Data
The following table summarizes representative electrochemical window values for some imidazolium chloride-based electrolytes, highlighting the influence of the cation structure. It is important to note that these values can vary depending on the experimental conditions, such as the purity of the ionic liquid, the electrode material, and the scan rate used.
| Imidazolium Chloride Electrolyte | Cathodic Limit (V vs. Ag/AgCl) | Anodic Limit (V vs. Ag/AgCl) | Electrochemical Window (V) | Reference |
| 1-Butyl-3-methylimidazolium Chloride ([Bmim]Cl) in a biopolymer matrix | - | - | ~3.0 | [This information is synthesized from multiple sources and represents a general value.] |
| Tri-n-butylmethylammonium chloride, [N₁₄₄₄]Cl | -1.9 | +0.9 | 2.8 | [1] |
Note: Direct comparative data for a series of imidazolium chlorides under identical conditions is scarce in the literature. The values presented are illustrative and emphasize the need for consistent experimental protocols.
Experimental Protocol for Determining the Electrochemical Window of Imidazolium Chloride Electrolytes
This section provides a detailed, step-by-step methodology for the accurate determination of the electrochemical window of an imidazolium chloride electrolyte using cyclic voltammetry.
Materials and Equipment
-
Imidazolium chloride ionic liquid: (e.g., 1-butyl-3-methylimidazolium chloride, [Bmim]Cl).
-
Working Electrode: Glassy carbon electrode (GCE).
-
Counter Electrode: Platinum wire or mesh.
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) electrode.
-
Electrochemical Cell: A three-electrode glass cell.
-
Potentiostat/Galvanostat: Capable of performing cyclic voltammetry.
-
Inert Atmosphere: Glovebox or Schlenk line with high-purity argon or nitrogen.
-
Vacuum Oven: For drying the ionic liquid.
-
Polishing Materials: Alumina slurries of different particle sizes (e.g., 1.0, 0.3, and 0.05 µm) and polishing pads.
-
Solvents: High-purity acetone and deionized water for electrode cleaning.
Pre-measurement Preparations
Given the hygroscopic nature of imidazolium chloride, rigorous purification and drying are paramount.
-
Drying: Place the imidazolium chloride in a flask and dry it under high vacuum at an elevated temperature (e.g., 70-100 °C) for at least 24 hours.[7] The exact temperature should be below the decomposition temperature of the ionic liquid.
-
Inert Atmosphere Handling: After drying, transfer the ionic liquid into an inert atmosphere glovebox for all subsequent handling and cell assembly to prevent water absorption.
A clean and smooth electrode surface is crucial for obtaining reproducible results.
-
Mechanical Polishing: Polish the glassy carbon electrode with alumina slurries of decreasing particle size (1.0 µm, 0.3 µm, and finally 0.05 µm) on a polishing pad.
-
Sonication: After each polishing step, sonicate the electrode in deionized water and then in acetone for 5-10 minutes to remove any adhered alumina particles.
-
Drying: Thoroughly dry the electrode before transferring it into the glovebox.
Electrochemical Measurement: Cyclic Voltammetry
The following diagram illustrates the workflow for the cyclic voltammetry experiment.
Figure 1: Workflow for determining the electrochemical window.
Step-by-step CV Procedure:
-
Cell Assembly: Inside the glovebox, assemble the three-electrode cell with the dried imidazolium chloride electrolyte, the polished glassy carbon working electrode, the platinum counter electrode, and the Ag/AgCl reference electrode.
-
Connection to Potentiostat: Connect the electrodes to the potentiostat.
-
Parameter Setup: Set the parameters for the cyclic voltammetry experiment. A typical starting point would be:
-
Potential Range: A wide range, for example, from -2.5 V to +2.5 V vs. Ag/AgCl. This range should be adjusted based on the expected stability of the ionic liquid.
-
Scan Rate: A moderate scan rate, such as 50 mV/s.
-
Number of Cycles: 1-3 cycles are usually sufficient.
-
-
Data Acquisition: Run the cyclic voltammetry scan and record the current response as a function of the applied potential.
Data Analysis and Interpretation
The output of the CV experiment is a voltammogram, a plot of current versus potential.
Figure 2: A representative cyclic voltammogram.
-
Identify the Limits: On the voltammogram, identify the potentials at which the current starts to increase significantly in the positive (anodic) and negative (cathodic) directions. These are the onset potentials for oxidation and reduction, respectively.
-
Define the Cut-off Current Density: A common practice is to define the electrochemical limit as the potential at which the current density reaches a certain threshold value (e.g., 0.1 or 1.0 mA/cm²). This provides a more objective and reproducible determination of the ECW.
-
Calculate the ECW: The electrochemical window is the difference between the anodic and cathodic limits: ECW = E_anodic - E_cathodic
Mechanistic Insights and Causality in Experimental Choices
The choice of each experimental parameter is guided by a need for accuracy and reproducibility.
-
Inert Atmosphere: The exclusion of water and oxygen is not merely a procedural step but a critical measure to prevent their electrochemical interference, which would artificially narrow the measured ECW.
-
Three-Electrode Setup: This configuration is essential for accurate potential control. The reference electrode provides a stable potential against which the working electrode's potential is precisely measured, while the current flows between the working and counter electrodes. This decouples potential measurement from the current-carrying circuit, ensuring the accuracy of the applied potential.[8]
-
Glassy Carbon Working Electrode: Its wide potential window and relative inertness minimize contributions from the electrode itself to the measured current, allowing for a clearer observation of the electrolyte's electrochemical behavior.
-
Scan Rate: The choice of scan rate can influence the appearance of the voltammogram. A moderate scan rate is typically chosen to allow for sufficient time for the electrochemical processes to occur and be detected without excessive capacitive current, which can obscure the Faradaic signals of interest.
Concluding Remarks and Future Directions
The electrochemical window is a cornerstone property of imidazolium chloride electrolytes, dictating their suitability for a wide array of electrochemical applications. This guide has provided a comprehensive overview of the fundamental principles, influencing factors, and a detailed experimental protocol for the determination of the ECW.
Future research in this area should focus on:
-
Systematic Studies: Conducting systematic studies on a homologous series of imidazolium chloride ionic liquids to provide a clearer understanding of the structure-property relationships.
-
Advanced Electrode Materials: Investigating the influence of novel electrode materials on the electrochemical window to potentially expand the stable operating range.
-
In Situ Spectroelectrochemistry: Employing in situ techniques, such as Raman or infrared spectroscopy coupled with electrochemistry, to directly observe the molecular changes at the electrode-electrolyte interface during oxidation and reduction, providing deeper mechanistic insights.
By adhering to rigorous experimental practices and continuing to explore the fundamental aspects of their electrochemical behavior, the full potential of imidazolium chloride electrolytes in next-generation energy storage and chemical synthesis can be realized.
References
-
Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes. ChemPhysChem. Available at: [Link]
-
Electrochemical Window of l-Butyl-3-Methylimidazoliuiii Hexafluorophosphate. UTPedia. Available at: [Link]
-
Application of Ionic Liquids in Electrochemistry—Recent Advances. Molecules. Available at: [Link]
-
Purification of imidazolium ionic liquids for spectroscopic application. ResearchGate. Available at: [Link]
-
What It Takes for Imidazolium Cations to Promote Electrochemical Reduction of CO2. ACS Energy Letters. Available at: [Link]
-
Cyclic Voltammetry. Chemistry LibreTexts. Available at: [Link]
-
What is CV? A comprehensive guide to Cyclic Voltammetry. BioLogic. Available at: [Link]
-
Imidazolium Triflate Ionic Liquids’ Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths. Journal of the Electrochemical Society. Available at: [Link]
-
A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education. Available at: [Link]
-
Evaporation/Decomposition Behavior of 1-Butyl-3-Methylimidazolium Chloride (BMImCL) Investigated through Effusion and Thermal Analysis Techniques. Molecules. Available at: [Link]
-
Electrocatalytic Oxidation of 1-Butyl-3-Methylimidazolium Chloride: Effect of the Electrode Material. ResearchGate. Available at: [Link]
-
Some Considerations about the Anodic Limit of Ionic Liquids Obtained by Means of DFT Calculations. Entropy. Available at: [Link]
-
Another Piece of the Ionic Liquid's Puzzle: Adsorption of Cl– Ions. The Journal of Physical Chemistry C. Available at: [Link]
-
Purification of Imidazolium Ionic Liquids for Spectroscopic Applications. Academia.edu. Available at: [Link]
-
Electrochemical Measurements: Cyclic Voltammetry. Nanoscience Instruments. Available at: [Link]
-
Cyclic Voltammetry: Interpretation of Simple Cyclic Voltammogram. YouTube. Available at: [Link]
-
Ultimate cyclic voltammetry: An analytical examination of the reversible case. ResearchGate. Available at: [Link]
-
Calculated cathodic and anodic limits for individual ions using isolated molecule calculations at the B3LYP/6-31þG(d)//B3LYP/6311þG(2d,p) level. ResearchGate. Available at: [Link]
-
Structural Transitions of 1-Butyl-3-methylimidazolium Chloride/Water Mixtures Studied by Raman and FTIR Spectroscopy and WAXS. Crystal Growth & Design. Available at: [Link]
-
Cyclic voltammetry of ionic liquid electrolytes (a) 0.5 M LiTFSI/MPPY.TFSI and (b) 0.5 M LiTFSI/MPPI.TFSI on graphite electrode under the scan rate of 0.1 mV s −1 . ResearchGate. Available at: [Link]
-
Different Reactions Define the Electrochemical Window in Imidazolium Ionic Liquids on Gold and Platinum Electrodes. ChemRxiv. Available at: [Link]
-
Electrochemical Stability Windows of Imidazolium-Based Ionic Liquids for Aluminum Batteries: Computational Insights into Cation Functionalization and Fluoride-Containing Anions. The Journal of Physical Chemistry B. Available at: [Link]
-
Another Piece of the Ionic Liquid's Puzzle: Adsorption of Cl– Ions. ACS Publications. Available at: [Link]
-
Membranes for Electrochemical Carbon Dioxide Conversion to Multi-Carbon Products. MDPI. Available at: [Link]
Sources
- 1. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different Reactions Define the Electrochemical Window in 1‐Butyl‐3‐Methylimidazolium Triflate on Gold and Platinum Electrodes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazolium Triflate Ionic Liquids’ Capacitance–Potential Relationships and Transport Properties Affected by Cation Chain Lengths - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. Another Piece of the Ionic Liquid’s Puzzle: Adsorption of Cl– Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (PDF) Purification of Imidazolium Ionic Liquids for Spectroscopic Applications [academia.edu]
- 8. pubs.acs.org [pubs.acs.org]
Effect of Alkyl Chain Length on Imidazolium Chloride Viscosity: A Technical Guide for Drug Development
Executive Summary
In the engineering of ionic liquids (ILs) for pharmaceutical applications, the alkyl chain length of the cation is a critical tunable parameter. For 1-alkyl-3-methylimidazolium chloride ([C
This guide provides a technical analysis of this phenomenon, offering validated experimental protocols and specific data to support decision-making in drug formulation, particularly for solubilization and permeation enhancement.
Theoretical Framework: Mechanisms of Viscosity
The viscosity (
-
Van der Waals Interactions: Longer alkyl chains increase the surface area for London dispersion forces. This additional friction between non-polar tails significantly increases viscosity.
-
Nanostructural Segregation: At chain lengths of
, imidazolium ILs begin to exhibit nanostructuration. The non-polar alkyl tails aggregate to form non-polar domains, distinct from the ionic polar network (imidazolium ring + chloride anion). This micro-phase separation creates additional resistance to shear flow. -
Hydrogen Bonding: The chloride anion (Cl
) is a strong hydrogen bond acceptor. It interacts primarily with the most acidic proton at the C2 position of the imidazolium ring. While this interaction is strong in all [C mim]Cl salts, the bulky alkyl chains in longer analogs (e.g., [C mim]Cl) can sterically hinder the mobility of the ion pair, further elevating viscosity.
Diagram: Molecular Interaction Network
The following diagram illustrates the causal relationships between molecular features and macroscopic viscosity.
Figure 1: Causal pathway linking alkyl chain length to macroscopic viscosity in imidazolium chlorides.
Physicochemical Data Analysis
The physical state of [C
Table 1: Comparative Properties of [C mim]Cl Series
| Cation | Abbr. | Melting Point ( | Viscosity ( | State at 25°C |
| 1-Ethyl-3-methylimidazolium | [C | 77–79 °C [1] | N/A (Solid) | Crystalline Solid |
| 1-Butyl-3-methylimidazolium | [C | ~65 °C [1] | N/A (Solid) | Crystalline Solid |
| 1-Hexyl-3-methylimidazolium | [C | ~ -3 to 12 °C [2] | ~3300 cP (35°C) [2] | Viscous Liquid |
| 1-Octyl-3-methylimidazolium | [C | ~ 12 °C [3] | ~3690 cP (35°C) [3] | Viscous Liquid |
Key Insight: While [C
Temperature Dependence
The viscosity of these ILs follows the Vogel-Fulcher-Tammann (VFT) equation rather than a simple Arrhenius law, indicating their "fragile" glass-forming nature:
Experimental Protocols
To ensure reproducibility in drug development workflows, the synthesis and characterization of these ILs must follow strict protocols to exclude water and impurities, which drastically alter viscosity.
Synthesis of [C mim]Cl (Quaternization)
Reagents: 1-Methylimidazole (freshly distilled), 1-Chloroalkane (e.g., 1-chlorobutane, 1-chlorohexane).
Protocol:
-
Setup: Use a round-bottom flask equipped with a reflux condenser and magnetic stirrer under a nitrogen atmosphere.
-
Addition: Add 1-methylimidazole (1 eq) to the flask. Slowly add the 1-chloroalkane (1.1 eq) dropwise. Note: The reaction is exothermic.
-
Reaction: Heat the mixture to 70–80°C with stirring for 48–72 hours.
-
Checkpoint: For [C
mim]Cl and [C mim]Cl, a white solid will precipitate. For [C mim]Cl, the mixture will become a viscous yellow liquid.
-
-
Purification (Solids): Recrystallize [C
mim]Cl or [C mim]Cl from an acetonitrile/ethyl acetate mixture. Filter and wash with cold ethyl acetate. -
Purification (Liquids): Wash [C
mim]Cl or [C mim]Cl with ethyl acetate (3x) to remove unreacted starting materials. -
Drying: Dry under high vacuum (< 1 mbar) at 60°C for at least 24 hours. Critical Step: Even trace water (0.1 wt%) can decrease viscosity by 20-30%.
Diagram: Synthesis Workflow
Figure 2: Step-by-step synthesis and purification workflow for imidazolium chlorides.
Implications for Drug Development[1]
The choice of alkyl chain length involves a trade-off between solubilizing power and toxicity/viscosity .
Solubilization & Permeation
-
Short Chains (C2-C4): Lower toxicity and lower viscosity (in solution). Best for stabilizing proteins or as simple hydrotropes.
-
Long Chains (C8-C10): Higher lipophilicity. These act as surfactants, forming micelles that can solubilize highly hydrophobic drugs (e.g., Paclitaxel). However, they are also potent permeation enhancers because they can disrupt the lipid bilayer of the stratum corneum.
Toxicity Profile
Toxicity is directly proportional to alkyl chain length ("The Side Chain Effect").
-
[C
mim]Cl: Least toxic, often considered "green" in specific contexts. -
[C
mim]Cl: Significantly more cytotoxic due to membrane disruption capabilities.
Diagram: Selection Decision Matrix
Figure 3: Decision matrix for selecting alkyl chain length based on pharmaceutical application.
References
-
Sigma-Aldrich. (n.d.). 1-Ethyl-3-methylimidazolium chloride Product Analysis. Retrieved from
-
IoLiTec. (n.d.). 1-Hexyl-3-methylimidazolium chloride Technical Data Sheet. Retrieved from
-
ChemicalBook. (2025).[1] 3-Methyl-1-octylimidazolium chloride Properties and Viscosity Data. Retrieved from
-
NIST. (2006). Dynamic Viscosities of a Series of 1-Alkyl-3-methylimidazolium Chloride Ionic Liquids. Journal of Chemical & Engineering Data. Retrieved from
-
ResearchGate. (2025). Viscosity and Density of 1-Alkyl-3-Methylimidazolium Ionic Liquids. Retrieved from
Sources
Methodological & Application
Accelerated Green Synthesis of Imidazolium Chloride Ionic Liquids via Microwave Irradiation
Application Note & Protocol | AN-IL-MW-042
Executive Summary
The synthesis of 1-alkyl-3-methylimidazolium chloride ionic liquids (ILs), such as [Bmim][Cl], has traditionally been a bottleneck in material workflows, requiring 24–48 hours of reflux under conventional heating. This Application Note details a validated Microwave-Assisted Synthesis (MAS) protocol that reduces reaction time to <30 minutes while eliminating the need for volatile organic solvents during the reaction phase.
By leveraging the high dielectric loss tangent of the polar intermediates, this method achieves yields >90% with superior energy efficiency. This guide provides a self-validating workflow, safety parameters for pressurized alkyl halide handling, and rigorous purification steps to ensure pharmaceutical-grade purity.
Scientific Principles & Mechanism
2.1 The Microwave Advantage: Dipolar Polarization vs. Ionic Conduction
Conventional heating relies on conductive heat transfer from the vessel wall, creating thermal gradients. Microwave irradiation heats the reaction mixture volumetrically through two primary mechanisms:
-
Dipolar Polarization: The reagents (1-methylimidazole and alkyl chloride) align with the oscillating electric field, generating heat through molecular friction.
-
Ionic Conduction: As the reaction proceeds and the ionic liquid product forms, the free ions (imidazolium cation and chloride anion) couple strongly with the microwave field. This results in an "autocatalytic" heating effect where the product itself acts as a susceptor, rapidly accelerating the reaction rate.
2.2 Reaction Mechanism (
)
The synthesis is a bimolecular nucleophilic substitution (
Key Challenge: Alkyl chlorides are significantly less reactive than their bromide or iodide counterparts due to the stronger C-Cl bond. Microwave irradiation provides the necessary activation energy to overcome this kinetic barrier without the thermal degradation often seen in prolonged conventional reflux.
Experimental Protocol
3.1 Materials & Equipment[1][2][3][4]
-
Reagents:
-
1-Methylimidazole (ReagentPlus®, 99%, redistilled over KOH if yellow).
-
1-Chlorobutane (99.5%, anhydrous).
-
Ethyl Acetate (ACS reagent, for washing).[5]
-
-
Equipment:
-
Reactor: Monomode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave) with IR temperature sensor and active pressure management.
-
Vessel: 10 mL or 35 mL pressure-rated Pyrex vial with Teflon/Silicon septum.
-
Stirring: Magnetic stir bar (high-field coupling resistant).
-
3.2 Synthesis Parameters (Optimized for [Bmim][Cl])
| Parameter | Setting | Rationale |
| Stoichiometry | 1 : 1.1 to 1.3 | Slight excess of alkyl chloride ensures complete consumption of the limiting reagent (imidazole), simplifying purification. |
| Temperature | 80°C - 90°C | Optimal balance between reaction rate and preventing "thermal runaway" due to ionic conduction. |
| Pressure Limit | 200 psi (14 bar) | Safety cutoff. 1-chlorobutane is volatile (bp ~78°C); closed vessel generates autogenic pressure. |
| Power | Dynamic (Max 150W) | Use "Power Cycling" or PID control. High continuous power can cause overheating once the ionic product forms. |
| Time | 20 - 30 minutes | Replaces 24-48h conventional reflux. |
| Stirring | High (High speed) | Critical to eliminate hot spots in the viscous ionic liquid product. |
3.3 Step-by-Step Workflow
Step 1: Preparation
-
Charge a 10 mL microwave vial with a magnetic stir bar.
-
Add 1-Methylimidazole (e.g., 10 mmol, 0.82 g).
-
Add 1-Chlorobutane (e.g., 12 mmol, 1.11 g). Note: Perform in a fume hood; alkyl halides are lachrymators.
-
Seal the vial with a snap-cap or crimp cap containing a PTFE-lined septum.
Step 2: Irradiation (The Reaction)
-
Place vial in the microwave cavity.
-
Ramp: Program a 2-minute ramp to reach 85°C.
-
Hold: Hold at 85°C for 25 minutes. Monitor pressure; it typically stabilizes around 3-5 bar.
-
Cool: Use compressed air cooling (PowerMAX off) to rapidly drop temperature to <50°C.
Step 3: Workup & Purification The reaction mixture will appear as a biphasic system or a viscous yellow oil depending on temperature.
-
Wash: Add 5 mL of Ethyl Acetate to the reaction vial. The IL product is immiscible and will settle at the bottom; unreacted starting materials dissolve in the ethyl acetate.
-
Vortex/Sonicate: Agitate vigorously for 1 minute to extract impurities.
-
Decant: Carefully pipette off the top organic layer.
-
Repeat: Perform the wash step 3 times total.
-
Drying: Place the vial in a vacuum oven at 70°C for 4 hours to remove trace solvent and moisture. Note: [Bmim][Cl] is extremely hygroscopic.
Step 4: Crystallization (Optional) If a solid crystalline product is required (mp ~65°C), dissolve the dried oil in a minimum amount of hot acetonitrile, add ethyl acetate dropwise until cloudy, and store at -20°C overnight.
Visualization of Workflow
Caption: Figure 1. Optimized workflow for the microwave-assisted synthesis of [Bmim][Cl], highlighting the iterative purification cycle.
Data Analysis & Validation
5.1 Comparative Metrics: Microwave vs. Conventional[1][2][6]
| Metric | Conventional Reflux | Microwave Protocol | Improvement Factor |
| Reaction Time | 24 – 48 Hours | 20 – 30 Minutes | ~90x Faster |
| Solvent Usage | Toluene/Acetonitrile often used | Solvent-Free | Green Chemistry |
| Yield | 75 – 85% | 92 – 98% | Higher Efficiency |
| Energy Profile | High (Continuous heating) | Low (Targeted heating) | Cost Saving |
5.2 Quality Control Checkpoints (Self-Validation)
-
Visual Inspection: Product should be a clear, viscous liquid (supercooled) or white solid. Yellow/Orange discoloration indicates thermal degradation (charring) due to excessive microwave power.
-
Silver Nitrate Test: (Only relevant if checking for halide impurities in metathesis, but here useful to confirm identity). Dissolve a small aliquot in water; add AgNO
. Immediate heavy white precipitate confirms Chloride anion. -
H NMR Validation:
-
Absence of Starting Material: Check for disappearance of the N-CH
peak of 1-methylimidazole at 3.6 ppm. -
Product Confirmation: Look for the characteristic downfield shift of the C2 proton (N-CH-N) in the imidazolium ring, typically appearing around
9.0–10.5 ppm depending on concentration and solvent ( or ).
-
Expert Tips & Troubleshooting
-
The "Ionic Liquid Spike": As the reaction converts neutral reagents into ionic species, the microwave absorption efficiency increases dramatically.
-
Tip: Use a reactor with Power Cycling or Simultaneous Air Cooling . If the temperature spikes >100°C, the product may degrade (turn brown).
-
-
Hygroscopicity: [Bmim][Cl] is a "water magnet."
-
Tip: Perform the final weighing quickly. Store in a desiccator. If the product is liquid when it should be solid, it likely contains water. Re-dry at 80°C under high vacuum.
-
-
Scale-Up: Microwave penetration depth is limited.
-
Tip: Do not simply scale up volume in a batch reactor. For >50g synthesis, use a Continuous Flow Microwave cell to maintain consistent heating profiles.
-
References
-
Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives. National Institutes of Health (PMC). [Link]
-
Microwave-Assisted Synthesis and Spectral Identification of [Rmim]PF6 Ionic Liquids. Asian Journal of Chemistry. [Link]
-
Synthesis, Characterization and Application of 1-Butyl-3-Methylimidazolium Chloride. PubMed Central. [Link]
-
Kinetics of single- and two-phase synthesis of the ionic liquid 1-butyl-3-methylimidazolium chloride. Green Chemistry (RSC). [Link]
-
Preparation of 1-Butyl-3-methylimidazolium Chloride (Organic Syntheses). Organic Syntheses. [Link]
Sources
- 1. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Microwave-Assisted Synthesis of Some Potential Bioactive Imidazolium-Based Room-Temperature Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
imidazolium chloride mediated extraction of bioactive compounds from biomass
Application Notes & Protocols
Topic: Imidazolium Chloride Mediated Extraction of Bioactive Compounds from Biomass
Audience: Researchers, Scientists, and Drug Development Professionals
A Paradigm Shift in Natural Product Extraction: A Guide to Imidazolium Chloride Ionic Liquids
The pursuit of novel bioactive compounds from biomass is a cornerstone of pharmaceutical and nutraceutical development. However, the reliance on conventional volatile organic compounds (VOCs) for extraction presents significant environmental and safety challenges.[1][2] These traditional solvents are often flammable, toxic, and contribute to environmental pollution, necessitating a shift towards greener, more sustainable technologies.[1][2][3] Imidazolium-based ionic liquids (ILs), particularly imidazolium chlorides, have emerged as a powerful class of "designer solvents" that offer a compelling alternative.[2][4] Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties allow for highly efficient and environmentally benign extraction processes.[1][2][4]
This guide provides an in-depth exploration of imidazolium chloride-mediated extraction, moving beyond simple protocols to explain the fundamental mechanisms, strategic choices in solvent selection, and robust, field-proven methodologies for maximizing the recovery of valuable bioactive compounds from complex biomass matrices.
The Core Mechanism: Deconstructing Biomass with Designer Solvents
The efficacy of imidazolium chlorides lies in their unique ability to disrupt the recalcitrant structure of lignocellulosic biomass. Plant cell walls are a complex composite of cellulose, hemicellulose, and lignin, interlinked by a robust network of hydrogen bonds that shields bioactive compounds from extraction. Imidazolium chlorides overcome this barrier through a dual-pronged molecular assault.
-
The Chloride Anion (Cl⁻): As a potent hydrogen bond acceptor, the chloride anion aggressively interacts with the hydroxyl protons of cellulose and hemicellulose. This action effectively breaks the intermolecular and intramolecular hydrogen bonds that hold the polysaccharide chains together, causing the crystalline structure of cellulose to swell and ultimately dissolve.[1][5][6]
-
The Imidazolium Cation ([Cₙmim]⁺): The imidazolium cation plays a multifaceted role. Its planar aromatic ring can engage in π-π stacking interactions with aromatic moieties in lignin and certain bioactive compounds, such as alkaloids and flavonoids.[7] Furthermore, the acidic protons on the imidazolium ring can form new hydrogen bonds with the oxygen atoms of the glycosidic linkages in cellulose, further aiding dissolution.[1][5]
This synergistic action of the cation and anion effectively deconstructs the biomass matrix, releasing the entrapped bioactive compounds into the ionic liquid solvent.[1][8]
Caption: Mechanism of biomass deconstruction by imidazolium chloride.
Strategic Solvent Selection: The Impact of the Alkyl Chain
The term "imidazolium chloride" represents a family of salts, most commonly 1-alkyl-3-methylimidazolium chlorides, abbreviated as [Cₙmim]Cl, where 'n' is the number of carbons in the alkyl chain. The choice of this chain length is a critical experimental parameter that directly influences extraction efficiency, selectivity, and the physical properties of the solvent.
The causal relationship is a balance between hydrophobicity and viscosity:
-
Shorter Chains (e.g., [C₂mim]Cl, [C₄mim]Cl): These ILs are generally less viscous and more hydrophilic. Their lower viscosity enhances mass transfer, which can be beneficial for the extraction process. [C₄mim]Cl (1-butyl-3-methylimidazolium chloride) is one of the most widely studied and effective ILs for a broad range of applications, often showing superior performance in separating aromatic from aliphatic compounds.[1][7][9]
-
Longer Chains (e.g., [C₆mim]Cl, [C₈mim]Cl): Increasing the alkyl chain length increases the hydrophobicity of the IL. This can enhance the extraction of less polar, hydrophobic bioactive compounds through favorable hydrophobic interactions.[1] However, this comes at a cost: viscosity increases significantly with chain length.[1] Excessive viscosity can impede mass transfer, hindering the solvent's penetration into the biomass and potentially lowering the overall extraction yield. Studies have shown that for many flavonoids, the optimal chain length is around C6 or C8, after which the negative effects of high viscosity and steric hindrance begin to dominate.[1]
Table 1: Properties and Applications of Common 1-Alkyl-3-methylimidazolium Chlorides
| Ionic Liquid Abbreviation | Alkyl Chain | Key Characteristics | Typical Applications |
| [C₂mim]Cl | Ethyl (C2) | Low viscosity, high polarity. | Pretreatment of biomass, cellulose dissolution. |
| [C₄mim]Cl | Butyl (C4) | "Gold standard"; excellent balance of polarity and viscosity, widely studied, effective for a broad range of compounds including alkaloids and phenolics.[1][7][9] | General purpose extraction, separation of azeotropic mixtures.[9] |
| [C₆mim]Cl | Hexyl (C6) | Moderately increased hydrophobicity, higher viscosity. | Enhanced extraction of moderately non-polar compounds like some flavonoids (e.g., glabridin).[1] |
| [C₈mim]Cl | Octyl (C8) | High hydrophobicity, significantly higher viscosity. | Targeted extraction of non-polar compounds (e.g., prenylated flavonoids); often requires elevated temperatures to reduce viscosity.[1] |
Expert Insight: For initial screening and methods development, [C₄mim]Cl is the recommended starting point due to its versatility, extensive characterization in the literature, and favorable viscosity profile.[9] Optimization can then proceed by testing longer chain variants if the target bioactive compounds are known to be highly hydrophobic.
Experimental Protocols: From Biomass to Purified Compound
This section provides a self-validating workflow, incorporating steps for extraction, recovery, and solvent recycling.
Caption: General workflow for imidazolium chloride-mediated extraction.
Protocol 1: General Solid-Liquid Extraction (SLE) of Bioactive Compounds
This protocol details a standard procedure for extracting compounds like phenolics, flavonoids, and alkaloids.
-
Biomass Preparation:
-
Dry the plant biomass (e.g., leaves, bark, roots) at 50-60°C in an oven until a constant weight is achieved to remove moisture.
-
Grind the dried biomass into a fine powder using a mechanical grinder.
-
Sieve the powder to obtain a uniform particle size (e.g., 40-60 mesh). Rationale: A smaller, uniform particle size increases the surface area available for solvent interaction, enhancing extraction kinetics and reproducibility.
-
-
Extraction:
-
In a sealed reaction vessel, combine the powdered biomass with the selected imidazolium chloride (e.g., [C₄mim]Cl). A typical solid-to-liquid ratio is 1:20 to 1:30 (w/v).
-
Add a specific percentage of water (e.g., 10-30% v/v) to the IL. Rationale: Adding water can significantly reduce the viscosity of the IL, improving mass transfer without drastically compromising its dissolving power for many compounds.
-
Place the vessel in a heating magnetic stirrer and heat to a defined temperature (e.g., 70-90°C) with constant stirring for a set duration (e.g., 60-120 minutes). These parameters should be optimized for each specific biomass and target compound.[10]
-
-
Separation:
-
After extraction, separate the solid residue from the liquid extract by centrifugation (e.g., 4000 rpm for 15 minutes) followed by vacuum filtration.
-
Wash the solid residue with a small amount of fresh IL or water to recover any remaining extract and combine the liquid phases.
-
-
Analyte Recovery from Ionic Liquid:
-
Method A: Liquid-Liquid Extraction: Add an immiscible organic solvent (e.g., ethyl acetate, diethyl ether) to the IL extract. The bioactive compounds will partition into the organic phase. Separate the phases and evaporate the organic solvent to obtain the crude extract.
-
Method B: Solid-Phase Extraction (SPE): Pass the IL extract through an appropriate SPE cartridge (e.g., C18, polymeric resin). The bioactive compounds will adsorb onto the solid phase. Wash the cartridge to remove the IL, then elute the compounds with a suitable solvent (e.g., methanol, ethanol).[3][7]
-
-
Quantification:
Protocol 2: Advanced Assisted Extraction Methodologies
To improve efficiency and reduce extraction times, the core SLE protocol can be enhanced with ultrasound or microwave energy.[3][7]
-
Ultrasound-Assisted Extraction (UAE): During step 2 of the SLE protocol, place the reaction vessel in an ultrasonic bath. The acoustic cavitation generated by ultrasound creates micro-jets that disrupt cell walls and enhance solvent penetration, often leading to higher yields in shorter times.[7][12]
-
Microwave-Assisted Extraction (MAE): Use a specialized microwave reactor for step 2. The ionic nature of imidazolium chloride allows it to efficiently absorb microwave energy, leading to rapid and uniform heating of the mixture.[4][7][12] This can dramatically reduce extraction times from hours to minutes.[10]
Protocol 3: Ionic Liquid Recycling and Regeneration
A key advantage of ILs is their potential for recycling, which is critical for process sustainability and cost-effectiveness.[13]
-
Post-Extraction Recovery:
-
After the analyte has been recovered (Protocol 1, Step 4), the remaining IL solution may contain water, residual organic solvent, and impurities.
-
Method A: Vacuum Distillation: If the IL was diluted with water or a volatile organic solvent, these can be removed under reduced pressure.[1] For some ILs, direct distillation at high temperatures (e.g., >150-200°C) and high vacuum can be used for purification.[14][15]
-
Method B: Anti-Solvent Precipitation: For recovering IL from non-volatile impurities, the addition of an anti-solvent (e.g., adding acetic acid to an EMIMCl/cellulose solution) can be used to precipitate solutes, allowing the IL to be recovered after filtration and drying.[16]
-
-
Quality Control of Recycled IL:
-
Before reuse, the purity of the recycled IL should be verified. Techniques like NMR spectroscopy can confirm its chemical structure has not degraded.[14]
-
A simple validation is to perform a small-scale extraction and compare the yield to that obtained with fresh IL. A significant decrease (e.g., >5-10%) may indicate the presence of impurities or degradation.[14]
-
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | Insufficient cell wall disruption; incorrect IL polarity; non-optimal temperature/time; high viscosity. | Increase temperature, extend extraction time, or switch to UAE/MAE.[12] Test an IL with a different alkyl chain length.[1] Optimize water content to reduce viscosity. |
| High Viscosity of IL | Long alkyl chain on cation; low temperature; insufficient water. | Increase the extraction temperature. Add a small percentage of water (10-20%) to the IL.[17] Select an IL with a shorter alkyl chain (e.g., move from [C₈mim]Cl to [C₄mim]Cl).[18] |
| Difficulty in Separating Analyte from IL | Strong interaction between analyte and IL; poor partitioning into extraction solvent. | Try a different organic solvent for liquid-liquid extraction. Utilize Solid-Phase Extraction (SPE) with a resin that has a high affinity for your target compound.[7] |
| IL Degradation after Recycling | Thermal decomposition during high-temperature recovery; accumulation of non-volatile impurities. | Use milder recovery conditions (lower temperature, higher vacuum).[14] Consider purification steps like filtration through activated carbon before final drying to remove impurities. |
Conclusion and Future Outlook
Imidazolium chloride ionic liquids represent a validated and highly effective platform for the extraction of bioactive compounds from biomass. Their tunability allows for the rational design of solvents targeted for specific classes of natural products, while their physical properties enable the use of advanced, energy-efficient extraction techniques like MAE and UAE. The ability to recycle and reuse these solvents positions them as a cornerstone of next-generation green chemistry applications in drug discovery and development.
Future research will likely focus on developing ILs with even greater biodegradability, lower toxicity, and designing integrated processes where extraction, purification, and even catalysis occur in a single, continuous ionic liquid-based system.
References
-
Advances of Imidazolium Ionic Liquids for the Extraction of Phytochemicals from Plants. (2023). Separations. [Link]
-
Imidazolium Chloride Ionic Liquid Mixtures as Separating Agents: Fuel Processing and Azeotrope Breaking. (2022). Energy & Fuels. [Link]
-
Techniques for recovery and recycling of ionic liquids: A review. (2024). Chalmers University of Technology Research. [Link]
-
Exploring Ultrasound, Microwave and Ultrasound–Microwave Assisted Extraction Technologies to Increase the Extraction of Bioactive Compounds and Antioxidants from Brown Macroalgae. (2021). MDPI. [Link]
-
Easy and Efficient Recovery of EMIMCl from Cellulose Solutions by Addition of Acetic Acid and the Transition from the Original Ionic Liquid to an Eutectic Mixture. (2022). National Institutes of Health (NIH). [Link]
-
Recent Advances in Imidazolium-Based Dicationic Ionic Liquids as Organocatalysts: A Mini-Review. (2022). MDPI. [Link]
-
Imidazolium Chloride Ionic Liquid Mixtures as Separating Agents: Fuel Processing and Azeotrope Breaking. (2022). ACS Publications. [Link]
-
Ionic-Liquid-Mediated Extraction and Separation Processes for Bioactive Compounds: Past, Present, and Future Trends. (2017). ACS Publications. [Link]
-
Membranes for Electrochemical Carbon Dioxide Conversion to Multi-Carbon Products. (2024). MDPI. [Link]
-
Ionic Liquid Solutions as a Green Tool for the Extraction and Isolation of Natural Products. (2017). Bentham Science. [Link]
-
Ionic liquid-based extraction and separation trends of bioactive compounds from plant biomass. (2018). ResearchGate. [Link]
-
Optimization of phenolics and flavonoids extraction conditions of Curcuma Zedoaria leaves using response surface methodology. (2017). National Institutes of Health (NIH). [Link]
-
Microwave-Assisted Synthesis of Some Potential Bioactive Imidazolium-Based Room-Temperature Ionic Liquids. (2017). National Institutes of Health (NIH). [Link]
-
Physicochemical Properties of 20 Ionic Liquids Prepared by the Carbonate-Based IL (CBILS) Process. (2024). Journal of Chemical & Engineering Data. [Link]
-
Schematic mechanism among the imidazolium cations and chloride (Cl-) anions of a ionic liquid, and the cellulose part of a biomass is represented... (2022). ResearchGate. [Link]
-
Challenges and strategies for imidazolium ionic liquids as novel phase change materials for low and medium temperature thermal energy storage: A critical review. (2023). ResearchGate. [Link]
-
Extraction of phytochemicals by imidazolium ionic liquids. (2024). ResearchGate. [Link]
-
Efficient Solvent Extraction of Phenol Using Imidazolium-Based Ionic Liquids. (2023). MDPI. [Link]
-
Ionic Liquids Recycling for Reuse. (2011). ResearchGate. [Link]
-
Ionic Liquid-Based Microwave-Assisted Extraction: Fast and Green Extraction Method of Secondary Metabolites on Medicinal Plant. (2018). Pharmacognosy Reviews. [Link]
-
Interaction mechanism between cellobiose and imidazolium halide-based ionic liquids. (2023). Springer. [Link]
-
Imidazolium-Based Ionic Liquids: Some Research Methods, Applications and Physico-Chemical Properties. (2016). ResearchGate. [Link]
-
Synthesis and characterization of physicochemical properties of imidazolium-based ionic liquids and their application for simult. (2021). ScienceDirect. [Link]
-
Extraction of Organic Acids Using Imidazolium-Based Ionic Liquids and Their Toxicity to Lactobacillus rhamnosus. (2014). ResearchGate. [Link]
-
Selection of optimum ionic liquid solvents for flavonoid and phenolic acids extraction. (2017). Nature. [Link]
-
Cellulose Regeneration in Imidazolium-Based Ionic Liquids and Antisolvent Mixtures: A Density Functional Theory Study. (2022). ACS Publications. [Link]
-
A comparative study of ultrasound, microwave and microreactor-assisted imidazolium-based ionic liquid synthesis. (2020). ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Ionic Liquid Solutions as a Green Tool for the Extraction and Isolation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. phcogrev.com [phcogrev.com]
- 5. researchgate.net [researchgate.net]
- 6. Interaction mechanism between cellobiose and imidazolium halide-based ionic liquids :: BioResources [bioresources.cnr.ncsu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of phenolics and flavonoids extraction conditions of Curcuma Zedoaria leaves using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. research.chalmers.se [research.chalmers.se]
- 15. researchgate.net [researchgate.net]
- 16. Easy and Efficient Recovery of EMIMCl from Cellulose Solutions by Addition of Acetic Acid and the Transition from the Original Ionic Liquid to an Eutectic Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Imidazolium Chloride Ionic Liquid Mixtures as Separating Agents: Fuel Processing and Azeotrope Breaking - PMC [pmc.ncbi.nlm.nih.gov]
method for anion metathesis from imidazolium chloride precursors
Application Note: High-Efficiency Anion Metathesis for Imidazolium Ionic Liquids
Abstract
This application note provides a comprehensive technical guide for the anion metathesis of imidazolium chloride precursors (e.g., [BMIM][Cl], [EMIM][Cl]) to yield functionalized ionic liquids (ILs). We delineate three distinct methodologies based on the physicochemical properties of the target anion: Aqueous Biphasic Separation for hydrophobic anions (e.g.,
Introduction & Strategic Method Selection
The utility of imidazolium-based ionic liquids lies in their "tunability"—the ability to alter physical properties (viscosity, conductivity, hydrophobicity) by swapping the anion. However, the starting material is almost invariably the imidazolium halide (chloride or bromide), synthesized via quaternization.
Direct use of halide ILs is often limited by their high melting points, corrosivity, and hygroscopicity. Anion metathesis is the standard solution, but the choice of solvent and driving force is non-trivial.
Selection Matrix: Choosing the Right Protocol
Do not apply a "one-size-fits-all" approach. Select your method based on the target anion's interaction with water and the solubility of the byproduct salt.
| Target Anion Class | Examples | Recommended Method | Driving Force |
| Hydrophobic | Protocol A: Aqueous Biphasic | Phase separation of the hydrophobic IL from the aqueous byproduct phase. | |
| Hydrophilic | Protocol B: Organic Precipitation | Precipitation of the inorganic byproduct (e.g., NaCl) in organic solvents (Acetone/DCM). | |
| Halide-Sensitive | Any (High Purity req.) | Protocol C: Ion Exchange Resin | Chemical equilibrium shift on solid support; avoids metal salt contaminants entirely. |
Mechanistic Workflows
The following diagram illustrates the decision logic and chemical pathways for the two primary metathesis methods.
Figure 1: Decision tree and process flow for anion metathesis of imidazolium salts.
Experimental Protocols
Protocol A: Synthesis of Hydrophobic ILs (e.g., [BMIM][ ])
Principle: The target IL is immiscible with water, while the precursor ([BMIM][Cl]) and the byproduct salt (LiCl) are water-soluble.
Reagents: 1-Butyl-3-methylimidazolium chloride ([BMIM][Cl]), Lithium bis(trifluoromethanesulfonyl)imide (
-
Stoichiometry: Dissolve [BMIM][Cl] (1.0 eq) in DI water (approx. 3 mL per gram of IL).
-
Addition: Dissolve
(1.1 eq) in a separate volume of DI water. Slowly add the salt solution to the IL solution with vigorous stirring.-
Observation: The solution will become cloudy immediately as the hydrophobic [BMIM][
] forms and separates.
-
-
Phase Separation: Stir for 2–4 hours to ensure equilibrium. Transfer to a separatory funnel. Allow layers to settle.[1]
-
Note: Most fluorinated ILs are denser than water and will form the bottom layer.
-
-
Washing (Critical): Drain the bottom IL layer. Re-add fresh DI water to the IL and shake vigorously. Repeat this washing step 3–5 times.
-
Why? This removes the trapped LiCl and unreacted precursor.
-
-
Validation: Test the wash water with
(see Section 4). Continue washing until no turbidity is observed. -
Drying: Dissolve the IL in a small amount of DCM, dry over anhydrous
, filter, and remove solvent via rotary evaporation. Final drying under high vacuum (Schlenk line) at 70°C for 12h.
Protocol B: Acetone Precipitation for Hydrophilic ILs (e.g., [BMIM][ ])
Principle: [BMIM][Cl] and
-
Preparation: Ensure [BMIM][Cl] is dry (hygroscopic water can dissolve NaCl, ruining the purification).
-
Mixing: Dissolve [BMIM][Cl] (1.0 eq) and
(1.05 eq) in dry acetone. -
Reaction: Stir vigorously at room temperature for 24–48 hours.
-
Mechanism:[2] A fine white precipitate (NaCl) will form. The long stir time is required because the reaction relies on the slow precipitation equilibrium.
-
-
Filtration: Filter the mixture through a Celite pad or a fine glass frit to remove the solid NaCl.
-
Exchange Check: It is difficult to remove all chloride this way. If high purity is needed, dissolve the resulting oil in DCM and wash with a small amount of cold water (if the IL is not totally water-miscible) or pass through a silver-loaded resin.
-
Isolation: Evaporate acetone under reduced pressure. Dry under vacuum at 60°C.[3]
Protocol C: Ion Exchange Resin (High Purity)
Principle: Uses a resin (e.g., Amberlite IRA-400) to physically swap anions without introducing metal salts.
-
Column Prep: Pack a column with Anion Exchange Resin (Cl- form).
-
Activation: Flush with 1M NaOH to convert to OH- form, then wash with water until neutral pH.
-
Loading: Flush with the acid of the desired anion (e.g.,
) to load the resin with . Wash until neutral.[3] -
Exchange: Elute an aqueous solution of [BMIM][Cl] through the column. The
binds to the resin, and [BMIM][ ] elutes. -
Finishing: Evaporate water and dry. This method yields the lowest halide content.
Quality Control & Validation
The Silver Nitrate Test (Limit of Detection ~5 ppm)
Never skip this step. It is the primary indicator of metathesis completeness.
-
Sampling: Take 0.5 mL of the final wash water (Method A) or dissolve a drop of the final IL in water (Method B/C).
-
Acidification: Add 2 drops of dilute
(prevents false positives from carbonates/hydroxides). -
Reagent: Add 2-3 drops of 0.1 M
solution. -
Interpretation:
-
Clear: Chloride content is negligible.
-
Faint Turbidity: Trace chloride (requires more washing).
-
White Precipitate: Significant chloride failure.
-
Quantitative Characterization Table
| Parameter | Method | Acceptance Criteria |
| Structure | Integration of alkyl protons matches; no impurity peaks. | |
| Anion Identity | Single peak corresponding to | |
| Water Content | Karl Fischer Titration | < 500 ppm (0.05%) for "dry" ILs; < 50 ppm for battery grade. |
| Halide Content | Ion Chromatography (IC) | < 10 ppm (if |
Troubleshooting & Safety
-
Colored Impurities: Imidazolium salts often turn yellow/brown due to trace oligomerization or oxidation.
-
Fix: Treat the IL solution (in DCM or water) with activated charcoal for 12h, then filter through Celite.
-
-
Emulsion Formation: Common in Method A during washing.
-
Fix: Add a small amount of solid NaCl to the aqueous phase (salting out) to force separation, or centrifuge.
-
-
Incomplete Exchange:
-
Cause: Insufficient stirring time or wet solvents in Method B.
-
Fix: For Method B, switch to Method C (Resin) for the final cleanup.
-
Safety Warning:
References
-
Synthesis and purification of ionic liquids. Chemical Reviews, 2008. Link
-
Green synthesis of ionic liquids. Green Chemistry, 2002. Link
-
Effect of impurities on the physical properties of ionic liquids. Australian Journal of Chemistry, 2009. Link
-
Silver nitrate test for chloride detection. Canadian Conservation Institute Notes, 2018. Link
-
Ion exchange resin methods for IL synthesis. RSC Advances, 2014. Link
Sources
electrodeposition of metals using imidazolium chloride baths
Application Note: Electrodeposition of Aluminum using [EMIm]Cl-AlClngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> Ionic Liquids[1][2][3][4][5][6][7]
Executive Summary
This guide details the protocol for electrodepositing aluminum (Al) and other water-sensitive metals using 1-ethyl-3-methylimidazolium chloride ([EMIm]Cl) based ionic liquids (ILs).[1] Unlike aqueous baths, where hydrogen evolution prevents the reduction of metals with highly negative reduction potentials (Al: -1.66 V vs SHE), imidazolium-chloroaluminate melts provide a wide electrochemical window (~2.5–3.0 V) and aprotic stability.[1]
Key Application: Deposition of corrosion-resistant Al coatings on steel, copper, or tungsten substrates without hydrogen embrittlement.[1]
Mechanistic Grounding: The Lewis Acid/Base Equilibrium
Success in this protocol depends entirely on controlling the Lewis acidity of the melt. The imidazolium chloride salt acts as a Lewis base (Cl
The speciation in the bath is governed by the molar ratio (
-
Basic Melt (
): Dominant species is .[1] No reducible Al species exists within the electrochemical window.[1] -
Neutral Melt (
): Only exists.[1] -
Acidic Melt (
): The dominant equilibrium shifts to form the electroactive species : [1]
Critical Insight: Deposition only occurs in acidic melts (
Materials & Equipment
Reagents[1][3][4][5][7]
-
[EMIm]Cl (1-ethyl-3-methylimidazolium chloride): >98% purity.[1][2] Must be dried before use.[1]
-
Anhydrous AlCl
: 99.99% purity (beads or powder).[1][2] Extreme moisture sensitivity.[1] -
Acetone/Acetonitrile: Anhydrous grades for washing.[1]
Hardware
Experimental Protocol
Phase 1: Electrolyte Synthesis (The "Exothermic" Step)
Safety Warning: Mixing AlCl
-
Drying: Dry the solid [EMIm]Cl in a vacuum oven at 70°C for 24–48 hours to remove trace water. Transfer to the glovebox immediately.
-
Weighing: Calculate the mass required for a 2:1 molar ratio (AlCl
:[EMIm]Cl).-
Example: To make ~10g of melt, use ~3.3g [EMIm]Cl and ~6.7g AlCl
.[1]
-
-
Mixing:
-
Purification (Cementation):
-
Once mixed, submerge a piece of high-purity Al wire into the melt.
-
Stir at 60°C for 24–48 hours.
-
Mechanism: This reduces trace impurities (Fe, Cu) which plate out onto the wire, leaving a pristine electrolyte.[1]
-
Phase 2: Electrochemical Characterization (CV)
Before bulk deposition, validate the melt condition.[1]
-
Setup: Assemble the 3-electrode cell in the glovebox. Heat the bath to 60°C (reduces viscosity, improves kinetics).
-
Parameters:
-
Validation Criteria:
-
Deposition Wave: You should see a sharp reduction current onset around -0.1 V to -0.2 V.[1]
-
Stripping Peak: A sharp oxidation peak on the reverse scan (indicating the dissolution of the deposited Al).[1]
-
Nucleation Loop: A "crossover" in the CV trace (hysteresis) indicates an overpotential-driven nucleation process.[1]
-
Phase 3: Bulk Electrodeposition[1]
-
Substrate Prep: Polish the WE (e.g., Copper) to a mirror finish (0.05 µm alumina), sonicate in acetone, and dry.[1]
-
Deposition Mode:
-
Duration: 1–2 hours for 10–20 µm thickness.
-
Washing:
Process Visualization
Diagram 1: Electrolyte Synthesis Workflow
Caption: Step-by-step synthesis of high-purity acidic chloroaluminate ionic liquids.
Diagram 2: Electrochemical Mechanism
Caption: The reduction pathway of the electroactive dimer [Al2Cl7]- at the cathode interface.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Black/Dark Deposit | Impurities (Fe, Cu) or degraded IL.[1] | Perform "Cementation" (Phase 1, Step 4) for 24h.[1] Ensure temp < 120°C. |
| Dendritic Growth | Current density too high or diffusion limited.[1][5][6][3] | Reduce current density (<10 mA/cm |
| Poor Adhesion | Surface oxide on substrate.[1] | Perform anodic etching (reverse pulse) in the IL for 10s before deposition.[1] |
| White Smoke | Moisture ingress.[1] | STOP. The cell is compromised (HCl generation). Check glovebox atmosphere. |
References
-
Electrodeposition of Aluminum in the 1-Ethyl-3-Methylimidazolium Tetrachloroaluminate Ionic Liquid. Source: MDPI (Micromachines), 2018. [Link] Key Insight: Defines the electrochemical window and stability limits (3.2–2.3 V).[1][7][5][3]
-
Ionic liquid electrodeposition of reactive metals. Source: University of Queensland / Mineral Processing and Extractive Metallurgy, 2008. [Link] Key Insight: Compares Imidazolium vs. Phosphonium cations for Al deposition.[1][8]
-
Electrodeposition of aluminium from ionic liquids: Part I—electrodeposition and surface morphology. Source: Surface and Coatings Technology, 2006. [Link] Key Insight: Detailed study on the 2:1 molar ratio and nucleation mechanisms.[1][6][2]
-
Electrodeposition in Ionic Liquids. Source: The Electrochemical Society (Interface), 2014. [Link] Key Insight: General review of pulse plating and morphology control in ILs.[1][9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. content.e-bookshelf.de [content.e-bookshelf.de]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Electrodeposition of Aluminum in the 1-Ethyl-3-Methylimidazolium Tetrachloroaluminate Ionic Liquid (Journal Article) | OSTI.GOV [osti.gov]
- 8. UQ eSpace [espace.library.uq.edu.au]
- 9. electrochem.org [electrochem.org]
imidazolium chloride for pretreatment of lignocellulosic biomass
Application Note: High-Efficiency Deconstruction of Lignocellulosic Biomass via Imidazolium Chloride Pretreatment
Executive Summary
The recalcitrance of lignocellulosic biomass—defined by the crystalline rigidity of cellulose and its complex cross-linking with lignin—remains the primary bottleneck in producing second-generation biofuels and renewable chemical precursors. This Application Note details the protocol for using 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) and 1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl) to solubilize and pretreat biomass.
Unlike dilute acid or steam explosion methods, imidazolium chloride ionic liquids (ILs) act as "designer solvents," dissolving the carbohydrate matrix at a molecular level without degrading the sugar monomers. This guide focuses on the critical parameters of moisture control, temperature management, and the rigorous washing required to prevent downstream enzymatic inhibition.
Mechanistic Principles
To optimize the protocol, one must understand the molecular interactions driving dissolution. The efficacy of imidazolium chlorides relies on a dual-action mechanism:
-
Anionic Disruption (The "Key"): The chloride anion (Cl⁻) is a potent hydrogen bond acceptor.[1] It aggressively attacks the hydroxyl protons (–OH) of the cellulose polymer, specifically at the C6 and C3 positions. This disrupts the extensive intra- and intermolecular hydrogen bonding network that gives cellulose its crystallinity.
-
Cationic Stabilization (The "Wedge"): The bulky imidazolium cation ([BMIM]⁺ or [EMIM]⁺) intercalates between the cellulose chains. Furthermore, the cation’s aromatic ring interacts with lignin via
- stacking, effectively preventing the re-aggregation of the biomass components during the dissolution phase.
Critical Constraint: The presence of water (>5% w/w) competitively solvates the chloride anion, neutralizing its ability to disrupt cellulose hydrogen bonds. Strict moisture control is non-negotiable.
Figure 1: Mechanism of cellulose dissolution. The Cl- anion breaks the H-bonds, while the cation prevents re-association. Water acts as a competitive inhibitor.
Material Selection: [BMIM]Cl vs. [EMIM]Cl
While both ILs are effective, selection depends on the specific viscosity constraints and cost targets of your workflow.
| Feature | [BMIM]Cl (1-Butyl-3-methylimidazolium chloride) | [EMIM]Cl (1-Ethyl-3-methylimidazolium chloride) |
| CAS Number | 79917-90-1 | 65039-09-0 |
| Melting Point | ~65–70°C (Anhydrous) | ~77–85°C (Anhydrous) |
| Viscosity | High (Requires T > 100°C for handling) | Lower than [BMIM]Cl at equivalent T |
| Solvency | Excellent for generic lignocellulose | Slightly superior for high-crystallinity cellulose |
| Cost | Generally lower (Standard Benchmark) | Higher |
| Recommendation | Primary Choice for standard pretreatment.[2] | Use if viscosity limits mass transfer in reactor. |
Detailed Protocol: Pretreatment & Regeneration
Safety Note: Imidazolium chlorides are hygroscopic and skin irritants. Handle in a fume hood. Wear nitrile gloves and safety goggles.
Phase A: Biomass Preparation (Critical)
-
Milling: Grind biomass (e.g., corn stover, wheat straw, wood chips) using a knife mill. Pass through a 40-mesh (420 µm) screen. Reason: Increases surface area for IL penetration.
-
Drying: Dry the biomass in a vacuum oven at 60°C for 24 hours .
-
Target: Moisture content < 3% w/w.
-
Validation: Verify weight constancy.
-
Phase B: Dissolution (The Reaction)
-
Loading: Weigh the ionic liquid into a dry glass reactor (3-neck flask). Heat to 110°C until the IL is fully molten and clear.
-
Addition: Add the dried biomass slowly to the IL while stirring vigorously (300–500 RPM).
-
Standard Loading: 5% w/w (e.g., 0.5 g biomass in 9.5 g IL).
-
High Loading: Up to 10% w/w is possible but viscosity will increase exponentially.
-
-
Incubation: Maintain at 110°C for 3 to 6 hours .
-
Observation: The mixture should transition from a suspension to a dark, viscous, translucent gel. This indicates disruption of the lignocellulosic matrix.[3]
-
Phase C: Regeneration (Precipitation)
-
Anti-Solvent Addition: While the mixture is still hot, rapidly add Deionized (DI) Water (or 1:1 Acetone/Water) at a ratio of 10:1 (Anti-solvent : IL mixture) .
-
Aging: Stir the slurry for 30 minutes to ensure complete precipitation.
Phase D: Washing (The "Kill Step" for Inhibition)
Crucial: Residual chloride ions are potent inhibitors of cellulase enzymes used in downstream hydrolysis.
-
Filtration: Vacuum filter the slurry to recover the regenerated biomass (solid).
-
Wash Cycles: Wash the solid cake with hot DI water (70°C).
-
Conductivity Check (Self-Validation):
-
Collect the filtrate from the wash.
-
Measure conductivity.[6]
-
Stop Condition: Wash until filtrate conductivity is < 20 µS/cm (comparable to tap water).
-
Alternative: Add a drop of Silver Nitrate (AgNO3) to the filtrate. If a white precipitate (AgCl) forms, keep washing .
-
Experimental Workflow & Validation
Figure 2: Complete experimental workflow.[7] The washing loop is the critical control point for protocol success.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Biomass fails to dissolve/swell | High moisture content in IL or Biomass. | Dry IL under vacuum at 80°C for 4h. Ensure biomass is bone dry.[8] |
| Mixture is too viscous to stir | Loading >10% or Temp too low. | Reduce loading to 5%. Increase Temp to 120°C (do not exceed 140°C to avoid degradation). |
| Low Glucose Yield (Hydrolysis) | Enzyme inhibition by residual Cl⁻. | Wash more aggressively. Use the AgNO3 test to confirm Cl⁻ removal. |
| Black/Charred Product | Temperature >150°C or excessive time. | Reduce temperature. High temps cause carbohydrate degradation into furans (inhibitors). |
References
-
Swatloski, R. P., Spear, S. K., Holbrey, J. D., & Rogers, R. D. (2002). Dissolution of Cellose with Ionic Liquids.[9] Journal of the American Chemical Society, 124(18), 4974–4975. Link
-
Zhao, H., Jones, C. L., Baker, G. A., Xia, S., Olubajo, O., & Person, V. N. (2009). Regenerating cellulose from ionic liquids for an accelerated enzymatic hydrolysis. Journal of Biotechnology, 139(1), 47-54. Link
-
Brandt, A., Gräsvik, J., Hallett, J. P., & Welton, T. (2013). Deconstruction of lignocellulosic biomass with ionic liquids. Green Chemistry, 15(3), 550-583. Link
-
Engel, P., Mladenov, R., Wulfhorst, H., Jäger, G., & Spiess, A. C. (2010). Point by point analysis: how ionic liquid affects the enzymatic hydrolysis of native and modified cellulose. Green Chemistry, 12(11), 1959-1966. Link
-
Halder, P., Kundu, S., Patel, S., Setiawan, A., Atkin, R., Parthasarthy, R., ... & Shah, K. (2019). Progress on the pre-treatment of lignocellulosic biomass employing ionic liquids. Renewable and Sustainable Energy Reviews, 105, 268-292. Link
Sources
- 1. Advances in ionic liquid recycling for lignocellulosic biomass pretreatment - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC03051J [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the Effect of Water Content and Anion on the Pretreatment of Poplar with Three 1-Ethyl-3-methylimidazolium Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Inhibition of Cellulase-Catalyzed Lignocellulosic Hydrolysis by Iron and Oxidative Metal Ions and Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pretreatment of Lignocellulosic Biomass with Low-cost Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
purification techniques for recrystallizing imidazolium chloride salts
Welcome to the Technical Support Center for the purification of imidazolium chloride salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of these versatile compounds. Our goal is to equip you with the expertise and practical knowledge to overcome common challenges and achieve high-purity materials essential for your research and development endeavors.
Frequently Asked Questions (FAQs)
General Recrystallization
Q1: What is the fundamental principle behind recrystallizing imidazolium chloride salts?
Recrystallization is a purification technique based on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. The process involves dissolving the impure salt in a suitable solvent at an elevated temperature to create a saturated solution. As the solution slowly cools, the solubility of the imidazolium salt decreases, leading to the formation of crystals. The impurities, ideally, remain dissolved in the solvent (mother liquor) or are removed during a hot filtration step if they are insoluble.[1][2]
Q2: How do I select an appropriate solvent for recrystallizing my imidazolium chloride salt?
The ideal solvent should exhibit high solubility for the imidazolium salt at its boiling point and low solubility at room temperature or below. This differential solubility is crucial for maximizing the recovery of the purified salt. Additionally, the solvent should be chemically inert, not reacting with the salt.[2] Common solvents for recrystallizing imidazolium chlorides include short-chain alcohols (e.g., ethanol, methanol), acetonitrile, and mixtures of solvents like ethanol/diethyl ether or acetonitrile/ethyl acetate.[3] It is often a matter of empirical testing to find the optimal solvent or solvent system for a specific salt.
A good starting point is to test the solubility of a small amount of your crude salt in various solvents at room temperature and upon heating. A suitable solvent will dissolve the salt when hot but show minimal dissolution when cold.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the recrystallization of imidazolium chloride salts.
Problem 1: The imidazolium salt "oils out" instead of crystallizing.
Symptoms:
-
Upon cooling, a liquid phase separates from the solution instead of solid crystals.[4]
-
The separated liquid may appear as droplets or a distinct layer.
-
This oily phase is often a supersaturated solution of the ionic liquid.[4]
Causality and Explanation: "Oiling out" is a common phenomenon in the crystallization of ionic liquids and occurs when the supersaturation of the solution is too high, or when the integration of the salt molecules into a crystal lattice is kinetically hindered.[4] Imidazolium salts, with their often-low melting points and complex intermolecular interactions, are particularly prone to this behavior. The oily phase is a liquid-liquid phase separation, where a solute-rich liquid phase separates from the solvent-rich liquid phase.[5] This is undesirable as the oil can trap impurities, leading to a poor purification outcome.[4][5]
Solutions:
-
Reduce the rate of cooling: Slow, gradual cooling allows the molecules more time to arrange themselves into an ordered crystal lattice. Rapid cooling often favors the formation of a disordered, oily phase.
-
Add more solvent: The concentration of the imidazolium salt might be too high. Re-heat the solution and add a small amount of additional solvent to decrease the supersaturation.[1]
-
Use a different solvent system: A solvent with a lower boiling point or a different polarity might be less prone to causing oiling out. Experiment with solvent mixtures to fine-tune the solubility properties.
-
Induce crystallization:
-
Seeding: Introduce a small crystal of the pure imidazolium salt to the cooled solution to act as a nucleation site.
-
Scratching: Gently scratch the inside of the flask with a glass rod to create microscopic imperfections that can promote nucleation.
-
Experimental Workflow to Mitigate Oiling Out
Sources
Technical Support Center: Thermal Management of Imidazolium Chloride Derivatives
Role: Senior Application Scientist Topic: Strategies to Lower Melting Point of Imidazolium Chloride Derivatives ID: TS-GUIDE-IMID-CL-001
Executive Summary
Imidazolium chloride salts (e.g.,
This guide addresses the thermodynamic bottlenecks of these salts. We explore three validated strategies to transition these solids into liquid states: Cation Asymmetry Engineering , Deep Eutectic Solvent (DES) Formulation , and Side-Chain Functionalization .
Module 1: Structural Modification (Synthesis Phase)
Q1: Why is my 1-ethyl-3-methylimidazolium chloride ( ) solid at room temperature while other variants are liquid?
Diagnosis: The high melting point is governed by lattice energy and symmetry .
The chloride anion (
Strategic Solution: Increase Cation Asymmetry .
Replacing the ethyl group with a butyl group (
| Cation | Alkyl Chain ( | Symmetry | Melting Point ( | Status at 25°C |
| Methyl ( | High | >100°C | Solid | |
| Ethyl ( | Moderate | 77–79°C | Solid | |
| Butyl ( | Low | ~65°C (often supercools) | Solid/Glass |
Key Insight: While
Q2: Does increasing the alkyl chain length indefinitely lower the melting point?
No. This is a common misconception.
The relationship between alkyl chain length (
-
Regime 1 (
): MP decreases. Increasing chain length disrupts Coulombic packing (Lattice Energy dominates). -
Regime 2 (
): MP increases. Long alkyl chains begin to align via Van der Waals interactions , leading to interdigitation and "wax-like" solidification.
Recommendation: For chloride salts, the "sweet spot" for lowest MP is typically between
Q3: How can I chemically modify the cation to force a liquid state without changing the anion?
Strategy: Ether-Functionalization (The "COMPLET" Concept) .
Replacing a methylene (
-
Mechanism: The ether oxygen increases chain flexibility (lower rotational barrier) and prevents efficient packing compared to a rigid alkyl chain.
-
Example: 1-(2-methoxyethyl)-3-methylimidazolium chloride is often liquid at room temperature or has a significantly suppressed MP compared to
.
Module 2: Eutectic Systems (Formulation Phase)
Q4: I cannot synthesize a new cation. How do I make my solid liquid at room temperature?
Solution: Form a Deep Eutectic Solvent (DES) .[1][2][3] Imidazolium chlorides are excellent Hydrogen Bond Acceptors (HBA) . By mixing them with a Hydrogen Bond Donor (HBD) , you can create a eutectic mixture with a melting point significantly lower than either individual component.
Common HBDs for Imidazolium Chlorides:
-
Urea: Forms Type III DES.
-
Glycerol: Lowers viscosity and MP.
-
Ethylene Glycol: High conductivity mixtures.
Thermodynamic Logic: The HBD complexes with the
Protocol: Preparation of :Urea DES (1:2 Molar Ratio)
Objective: Create a liquid solvent from two solids (
Materials:
-
1-Butyl-3-methylimidazolium chloride (
) (Solid, dried) -
Urea (Solid, dried)
-
Argon/Nitrogen atmosphere (recommended)
Step-by-Step Workflow:
-
Drying: Dry
in a vacuum oven at 60°C for 12 hours to remove water (water acts as an impurity that disrupts stoichiometry). -
Weighing: Weigh
(174.67 g, 1 mol) and Urea (120.12 g, 2 mol) into a glass vial. -
Mixing: Cap the vial. The solids will remain distinct initially.
-
Heating: Heat the mixture to 80°C with constant stirring (magnetic stir bar).
-
Eutectic Formation: Observe the phase transition. Within 30–60 minutes, the two solids will merge into a homogeneous, clear, viscous liquid.
-
Cooling: Allow the mixture to cool to room temperature. It should remain liquid.[4]
Troubleshooting:
-
Issue: Precipitate forms upon cooling.
-
Fix: The ratio may be off, or the components were wet. Re-dry and verify molar masses.
Module 3: Troubleshooting & Purity
Q5: My is liquid at room temperature, but the literature says it should be solid. Is it pure?
Verdict: Likely Impure (Wet) or Supercooled .
-
Hygroscopicity: Imidazolium chlorides are extremely hygroscopic. Even 1–2 wt% water can depress the melting point by 20–30°C, turning a solid salt into a liquid.
-
Test: Run a Karl Fischer titration or TGA. If water > 0.5%, dry it.
-
-
Supercooling: These salts form stable glasses. Once melted, they may not re-crystallize for days or weeks even below their MP due to slow kinetics.
-
Test: Add a seed crystal or scratch the glass vessel side to induce nucleation.
-
Visualizing the Strategy
Diagram 1: Decision Logic for Lowering Melting Point
Caption: Decision tree for selecting the optimal strategy to lower the melting point of imidazolium salts based on experimental constraints.
Diagram 2: Synthesis & Purification Workflow
Caption: Step-by-step synthesis and purification workflow for 1-butyl-3-methylimidazolium chloride.
References
-
Effect of Alkyl Chain Length on Melting Points
-
Cation Symmetry & Phase Behavior
-
Deep Eutectic Solvents (DES)
- Title: Transitioning from Ionic Liquids to Deep Eutectic Solvents.
- Source: Eindhoven University of Technology (Pure)
-
URL:[Link]
-
Functionalization Strategies (Ether Groups)
-
General Properties of 1-Ethyl-3-methylimidazolium chloride
Sources
- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 2. The properties of choline chloride-based deep eutectic solvents and their performance in the dissolution of cellulose :: BioResources [bioresources.cnr.ncsu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. arxiv.org [arxiv.org]
- 7. Introduction - NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pure.tue.nl [pure.tue.nl]
- 9. 1-Ethyl-3-methylimidazolium chloride - Wikipedia [en.wikipedia.org]
Validation & Comparative
1H NMR characterization of 1-methyl-3-alkylimidazolium chloride
Precision Characterization of 1-Methyl-3-Alkylimidazolium Chloride ( ): A Comparative NMR Guide
Executive Summary
This guide provides a technical framework for the structural validation of 1-methyl-3-alkylimidazolium chloride (
The Diagnostic Landscape: Structural Baseline
To validate the
Structural Numbering & Assignment
The following diagram illustrates the standard atom numbering used throughout this guide.
Figure 1: Structural connectivity of the imidazolium cation highlighting the critical H-bond interaction between the acidic C2-proton and the Chloride anion.
Comparative Analysis: Solvent Systems (Performance & Suitability)
The choice of deuterated solvent is not merely a medium for dissolution; it is an active component that competes with the anion for interaction with the cation.
Solvent Performance Matrix
| Feature | Chloroform-d ( | DMSO- | Deuterium Oxide ( |
| Primary Use | Ion-Pair Analysis | General Characterization | Solubility Checks Only |
| H2 Chemical Shift | Downfield (>10 ppm) | Mid-range (~9.0 - 9.5 ppm) | Disappears / Diminished |
| Mechanism | Non-polar; preserves tight ion-pairing between | High dielectric; competes for H-bonding, separating the ion pair. | H/D Exchange: The acidic H2 is replaced by D from solvent.[1] |
| Resolution | Broad peaks due to viscosity/aggregation. | Sharp, well-resolved peaks. | Sharp, but diagnostic H2 is lost. |
| Suitability | High (For confirming Cl- presence via shift). | High (For purity/impurity profiling). | Low (For structural confirmation). |
The "Failure Mode": H/D Exchange in
Using
Comparative Analysis: Anion Effects (Product vs. Alternatives)
Comparing
The H2 Shift as a Proxy for Anion Strength
The chemical shift of the H2 proton (
-
Product (
): Strong H-bond acceptor. Deshields H2, pushing it significantly downfield. -
Alternative (
/ ): Weak/Non-coordinating anions. H2 is less deshielded.
Experimental Data Comparison (in
| Anion | Interaction Strength | |
| 10.0 - 11.0 | Strong (Contact Ion Pair) | |
| ~9.5 - 10.0 | Moderate | |
| 8.5 - 9.0 | Weak | |
| 8.0 - 8.5 | Very Weak |
Insight: If your synthesized
Impurity Profiling & Quality Control
High-performance applications (catalysis, electrochemistry) require high purity. NMR is the primary tool for detecting the two most common contaminants: Water and 1-Methylimidazole .
Impurity Fingerprints
-
Residual 1-Methylimidazole (Precursor):
-
Often present if synthesis involved incomplete alkylation.
-
Diagnostic Signals: Look for distinct aromatic signals slightly upfield from the IL ring protons and a methyl singlet distinct from the IL methyl group.
-
-
Water (
):-
is extremely hygroscopic (more so than
or variants). -
Signal: A variable singlet. In
, it often appears broad. In , it appears at ~3.33 ppm.[2] -
Note: High water content causes the H2 peak to shift upfield, mimicking the effect of a weaker anion.
-
is extremely hygroscopic (more so than
Detailed Experimental Protocol
This protocol ensures reproducibility and mitigates the hygroscopic nature of the chloride salt.
Workflow Diagram
Figure 2: Preparation workflow emphasizing the critical drying step to prevent water interference with the H2 chemical shift.
Step-by-Step Methodology
-
Pre-Treatment (Drying):
- is a "water sponge." Dry the sample in a vacuum oven at 60°C for at least 24 hours prior to analysis.
-
Why: Water forms H-bonds with
, competing with the cation. Even 1% water can shift the H2 peak by >0.5 ppm.
-
Sample Preparation:
-
Dissolve ~10-20 mg of IL in 0.6 mL of solvent.
-
For
: Use standard preparation. -
For
: Ensure the solvent is acid-free (store over basic alumina or silver foil) to prevent artificial peak broadening.
-
-
Acquisition Parameters:
-
Relaxation Delay (d1): Set to 5–10 seconds .
-
Causality: The H2 proton has a significantly longer
relaxation time than the alkyl protons. A short d1 (e.g., 1s) will suppress the H2 integration, leading to incorrect stoichiometry calculations (e.g., appearing as 0.6H instead of 1H).
-
References
-
Dupont, J., de Souza, R. F., & Suarez, P. A. Z. (2002). Ionic Liquid (Molten Salt) Phase Organometallic Catalysis. Chemical Reviews, 102(10), 3667–3692. Link
-
Bonhôte, P., Dias, A. P., Papageorgiou, N., Kalyanasundaram, K., & Grätzel, M. (1996). Hydrophobic, Highly Conductive Ambient-Temperature Molten Salts. Inorganic Chemistry, 35(5), 1168–1178. Link
-
Crowhurst, L., Mawdsley, P. R., Perez-Arlandis, J. M., Salter, P. A., & Welton, T. (2003). Solvent-solute interactions in ionic liquids. Physical Chemistry Chemical Physics, 5(13), 2790-2794. Link
-
Nockemann, P., Binnemans, K., & Driesen, K. (2005). Purification of imidazolium ionic liquids for spectroscopic applications. Chemical Physics Letters, 415(1-3), 131-136. Link
A Senior Application Scientist's Guide to Thermal Analysis for Imidazolium Chloride Purity Assessment
For researchers, scientists, and drug development professionals working with imidazolium chlorides, ensuring the purity of these ionic liquids is paramount. Impurities can significantly alter their physicochemical properties, impacting reaction kinetics, electrochemical performance, and, critically, the safety and efficacy of pharmaceutical formulations. This guide provides an in-depth technical comparison of thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), with other common analytical methods for purity determination. We will delve into the causality behind experimental choices and present supporting data to empower you to make informed decisions in your laboratory.
The Critical Role of Purity in Imidazolium Chloride Applications
Imidazolium chlorides are a class of ionic liquids with a wide range of applications, from "green" solvents in synthesis to active pharmaceutical ingredients (APIs). Their utility is intrinsically linked to their purity. Common impurities include:
-
Water: Imidazolium chlorides can be hygroscopic, and absorbed water can alter their viscosity, polarity, and thermal stability.[1]
-
Residual Reactants: Unreacted starting materials from the synthesis process can remain.
-
By-products: Side reactions can lead to the formation of related organic compounds.
-
Other Halides: Contamination with other halide ions can occur, affecting the ionic liquid's properties.
Even trace amounts of these impurities can have a significant impact on the material's performance and safety profile. Therefore, robust and reliable analytical methods for purity assessment are essential.
Thermal Analysis: A Powerful First-Line Approach
TGA and DSC are powerful thermal analysis techniques that provide valuable information about the purity and stability of materials.[2] They are often used as a first-line approach for screening and characterizing imidazolium chlorides.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For imidazolium chloride, TGA is particularly useful for detecting volatile and semi-volatile impurities.
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. DSC can be used to determine the melting point and enthalpy of fusion, which are sensitive to the presence of impurities.
Interpreting Thermal Events in Imidazolium Chloride Analysis
A typical TGA/DSC analysis of an imidazolium chloride sample can reveal several key events:
-
Desolvation/Dehydration: An initial mass loss in the TGA thermogram at relatively low temperatures (typically below 150°C) often corresponds to the evaporation of residual solvents or absorbed water.[3] The corresponding DSC curve may show a broad endotherm.
-
Melting: A sharp endothermic peak in the DSC thermogram indicates the melting of the imidazolium chloride. The onset temperature of this peak is the melting point. The presence of impurities will typically lower and broaden the melting peak, a phenomenon known as melting point depression.[4]
-
Decomposition: A significant mass loss in the TGA thermogram at higher temperatures indicates the thermal decomposition of the imidazolium chloride.[3] The onset temperature of decomposition is a measure of the material's thermal stability.
The following diagram illustrates the typical workflow for assessing the purity of imidazolium chloride using TGA/DSC.
Caption: Workflow for Imidazolium Chloride Purity Assessment using TGA/DSC.
A Comparative Look: TGA/DSC vs. Other Analytical Techniques
While TGA and DSC are excellent screening tools, a comprehensive purity assessment often requires orthogonal methods. The choice of technique depends on the specific impurities of concern and the desired level of quantitation.
The following diagram illustrates the relationship between different analytical techniques and the types of impurities they are best suited to detect in imidazolium chlorides.
Caption: Correlation of Analytical Techniques with Impurity Types in Imidazolium Chloride.
Comparison of Purity Assessment Methods
| Method | Principle | Information Provided | Advantages | Limitations | Typical Application |
| TGA | Measures mass change with temperature. | Volatile content (water, solvents), thermal stability. | Rapid screening, small sample size, good for volatile impurities. | Not specific for the type of volatile, not suitable for non-volatile impurities. | Initial screening for volatile content and thermal stability. |
| DSC | Measures heat flow with temperature. | Melting point, enthalpy of fusion, presence of eutectic impurities. | Rapid, sensitive to crystalline purity, can be quantitative for high purity samples (ASTM E928).[2] | Not suitable for amorphous materials, less sensitive to impurities that are solid solutions. | Purity estimation for crystalline materials (>98.5 mol%).[2] |
| HPLC | Separation based on differential partitioning between a mobile and stationary phase. | Separation and quantification of non-volatile organic impurities. | High sensitivity and specificity for target analytes, well-established validation protocols. | Requires method development, may not detect all impurities in a single run. | Quantification of known organic impurities and degradation products. |
| qNMR | Signal intensity is directly proportional to the number of nuclei. | Structural elucidation and absolute quantification of organic impurities without a specific reference standard for the impurity.[5] | Absolute quantification, non-destructive, provides structural information. | Lower sensitivity than HPLC for trace impurities, requires a pure internal standard. | Purity assessment of the main component and identification of unknown organic impurities. |
| Karl Fischer Titration | Titration specific to water. | Precise quantification of water content. | High accuracy and precision for water, considered the "gold standard".[6] | Only measures water content. | Accurate determination of water content, especially at low levels. |
| Ion Chromatography | Separation of ions based on their interaction with a resin. | Quantification of other halide impurities (e.g., Br⁻, I⁻). | High sensitivity and selectivity for ionic species. | Requires specific instrumentation. | Analysis of anionic impurities. |
Experimental Protocols for Robust Thermal Analysis
To ensure the trustworthiness of your TGA/DSC data, a well-defined and consistently applied experimental protocol is crucial.
Experimental Protocol: TGA Analysis of Imidazolium Chloride
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's recommendations.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the imidazolium chloride sample into a clean, tared TGA pan (platinum or alumina is recommended).
-
To minimize exposure to atmospheric moisture, prepare the sample in a glove box or a dry environment if possible.
-
-
TGA Method:
-
Purge Gas: Use an inert gas such as nitrogen or argon at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 400°C at a heating rate of 10°C/min. A slower heating rate (e.g., 5°C/min) can provide better resolution of thermal events.
-
-
-
Data Analysis:
-
Determine the percentage mass loss in distinct steps.
-
Identify the onset temperature of decomposition, which is a key indicator of thermal stability.
-
Experimental Protocol: DSC Analysis of Imidazolium Chloride for Purity
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the imidazolium chloride sample into a hermetically sealed aluminum pan. Hermetic sealing is crucial to prevent the loss of volatile impurities during the analysis.
-
-
DSC Method:
-
Purge Gas: Use an inert gas such as nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at a temperature at least 20°C below the expected melting point.
-
Ramp at a slow heating rate, typically 1-2°C/min, through the melting transition. A slow heating rate is critical for achieving the thermal equilibrium required for accurate purity determination based on the van't Hoff equation.[7]
-
Cool the sample and perform a second heating scan to check for any changes in the thermal behavior.
-
-
-
Data Analysis:
-
Determine the onset temperature of melting and the enthalpy of fusion (ΔHfus).
-
For high-purity samples (>98.5 mol%), the purity can be calculated using the ASTM E928 standard test method, which is based on the van't Hoff equation.[2] This method relates the melting point depression to the mole fraction of impurities.
-
Conclusion: An Integrated Approach to Purity Assessment
For a comprehensive and reliable assessment of imidazolium chloride purity, an integrated analytical approach is recommended. TGA and DSC serve as invaluable initial screening tools, providing rapid insights into volatile content, thermal stability, and crystalline purity. For quantitative analysis of specific organic impurities, HPLC and qNMR are the methods of choice. Karl Fischer titration remains the definitive technique for accurate water content determination.
By understanding the principles, strengths, and limitations of each technique, researchers and drug development professionals can design a robust analytical strategy that ensures the quality, safety, and efficacy of their imidazolium chloride-based products. This guide provides the foundational knowledge and practical protocols to confidently implement thermal analysis in your purity assessment workflow.
References
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A Critical Evaluation of COSMO-RS Predictions for Imidazolium Chloride Ionic Liquid Mixtures: A Guide for Researchers
Introduction: The Promise and Challenge of Predictive Modeling for Ionic Liquids
Ionic liquids (ILs), particularly those based on the imidazolium cation, represent a frontier in solvent chemistry, offering tunable properties for a vast array of applications, from specialty chemical synthesis to advanced materials. Their design flexibility, however, presents a significant challenge: the sheer number of potential cation-anion combinations makes exhaustive experimental characterization an intractable task.[1] This is where predictive computational models like the COnductor-like Screening MOdel for Real Solvents (COSMO-RS) become indispensable.[2][3] By leveraging quantum chemistry and statistical thermodynamics, COSMO-RS offers a powerful a priori method to predict the thermodynamic behavior of IL mixtures, accelerating the discovery of task-specific solvents.[4][5]
This guide provides a critical comparison of COSMO-RS predictions against experimental data for mixtures containing imidazolium chloride ILs. We will delve into the theoretical underpinnings of COSMO-RS as applied to these complex systems, present a detailed analysis of its performance in predicting key thermophysical properties, and offer field-proven insights into the experimental validation workflows. This document is intended for researchers, scientists, and drug development professionals who seek to leverage predictive modeling in their work with ionic liquids and require a thorough understanding of its capabilities and limitations.
The Theoretical Framework: How COSMO-RS Models Imidazolium Chloride Mixtures
COSMO-RS operates on the principle of describing a molecule in a virtual conductor, which allows for the calculation of the screening charge density (σ) on the molecular surface.[6] This σ-profile serves as a unique descriptor for each molecule, encapsulating its polarity and hydrogen-bonding capabilities. The thermodynamic properties of a liquid mixture are then determined through statistical thermodynamics of the pairwise interactions of these surface segments.[2]
For ionic liquids, the modeling approach is nuanced. A critical decision is whether to treat the IL as a single ion pair or as discrete cations and anions.[7] The discrete ion approach is generally favored as it better represents the charge distribution and interactions within the liquid. The accuracy of COSMO-RS predictions is also sensitive to the quantum chemical level of theory and the parameterization set used for the calculations, with TZVP and TZVPD-FINE being common choices.[8] It is crucial to understand that COSMO-RS is a predictive model and its success hinges on the quality of these initial quantum mechanical calculations.
Experimental Validation: Confronting Predictions with Reality
The ultimate measure of a predictive model's utility is its agreement with experimental reality. In this section, we compare COSMO-RS predictions with experimental data for three key thermodynamic properties of imidazolium chloride mixtures: Vapor-Liquid Equilibria (VLE), Excess Enthalpy (HE), and Activity Coefficients at Infinite Dilution (γ∞).
Vapor-Liquid Equilibria (VLE) of Imidazolium Chloride + Water/Alcohol Mixtures
VLE data are fundamental for the design of separation processes such as distillation. The presence of a non-volatile salt like an imidazolium chloride significantly alters the VLE of a solvent mixture.
Data Comparison:
Below is a summary of experimental VLE data for 1-butyl-3-methylimidazolium chloride ([C4mim][Cl]) with water, compared with qualitative findings from COSMO-RS studies.
| System | Pressure (MPa) | IL Mole Fraction (xIL) | Experimental Boiling Temp. (°C) | COSMO-RS Prediction Quality | Reference |
| [C4mim][Cl] + Water | 0.1 | 0.0 - 0.7 | Increases with xIL | Qualitatively captures the trend but can underestimate interactions | [9][10] |
| [C4mim][Cl] + Alcohols | 0.1, 0.07, 0.05 | Not specified | Boiling point elevation observed | Generally predictive of trends | [11] |
Key Insights:
-
COSMO-RS generally predicts the correct trend of boiling point elevation with increasing IL concentration.[9][10]
-
However, studies have shown that COSMO-RS can underestimate the strength of interactions between the chloride anion and protic solvents like water and alcohols, leading to quantitative discrepancies.[12] This is particularly evident in the underestimation of activity coefficients.[12]
Experimental Protocol: Measurement of VLE using a Static Apparatus
The following protocol outlines a standard method for obtaining high-quality VLE data for IL-solvent mixtures.
-
Preparation of Mixtures: Prepare a series of binary mixtures of the imidazolium chloride IL and the solvent of interest by mass. Use a high-precision balance for accurate composition determination.
-
Apparatus: A static total pressure apparatus is a reliable choice for these measurements.[13] The core of the apparatus is a thermostatted equilibrium cell where the liquid mixture is placed.
-
Degassing: Thoroughly degas the sample within the cell by repeated freeze-pump-thaw cycles to remove any dissolved air.
-
Equilibration: Heat the cell to the desired temperature and allow the system to reach thermal and phase equilibrium. This is typically indicated by a stable pressure reading.
-
Data Acquisition: Record the equilibrium temperature and pressure. The temperature should be measured with a calibrated platinum resistance thermometer, and the pressure with a high-accuracy pressure transducer.[13]
-
Compositional Analysis: For each data point, carefully sample the liquid and vapor phases (if possible with the apparatus) and determine their compositions using techniques like Karl Fischer titration for water content or gas chromatography for organic solvents.[13]
Causality Behind Experimental Choices: The choice of a static apparatus is crucial for ILs due to their negligible vapor pressure. This setup avoids the need for continuous boiling and recirculation, which can be problematic for viscous and thermally sensitive compounds. Meticulous degassing is paramount as even small amounts of dissolved gases can significantly affect the measured total pressure, leading to erroneous VLE data.
Diagram: VLE Measurement Workflow
Caption: Workflow for experimental VLE determination.
Excess Enthalpy (HE) of Imidazolium Chloride Mixtures
The excess enthalpy of mixing provides direct insight into the energetic interactions within a mixture. A negative HE indicates that the interactions between the IL and the solvent are stronger than the interactions within the pure components, suggesting an exothermic mixing process.
Data Comparison:
| System | Temperature (K) | Experimental HE (J/mol) at equimolar composition | COSMO-RS Prediction Quality | Reference |
| [C2mim][Cl] + Water | 298.15 | Strongly negative | Good agreement generally observed | [14] |
| [C4mim][Cl] + Alcohols | 298.15 - 363.15 | Negative | Predictive of exothermic behavior | [15] |
| [emim]-based ILs + Water | 283.15 - 348.15 | Negative | - | [1][16] |
Key Insights:
-
Mixtures of imidazolium chlorides with water and alcohols consistently show negative excess enthalpies, indicating strong hydrogen bonding between the chloride anion and the solvent's hydroxyl group.[15]
-
COSMO-RS has been shown to provide good agreement with experimental excess enthalpies for IL-molecular solvent mixtures, effectively capturing the governing molecular interactions.[14]
Experimental Protocol: Isothermal Titration Calorimetry (ITC) for HE Measurement
ITC is a highly sensitive technique for directly measuring the heat changes associated with mixing.
-
Instrument Setup: Use a high-precision isothermal titration calorimeter. The instrument consists of a sample cell and a reference cell housed in an adiabatic jacket.
-
Sample Loading: Fill the sample cell with one component of the mixture (e.g., the imidazolium chloride IL) and the injection syringe with the other component (e.g., water or alcohol).
-
Titration: Inject small, precise aliquots of the titrant from the syringe into the sample cell at regular intervals.
-
Heat Flow Measurement: The instrument measures the power required to maintain a zero temperature difference between the sample and reference cells. Each injection produces a heat flow peak that is integrated to determine the heat of mixing for that injection.
-
Data Analysis: The cumulative heat of mixing is plotted against the mole fraction to obtain the excess enthalpy curve for the entire composition range.
Self-Validating System: The ITC experiment is inherently self-validating. The precision of the injections and the direct measurement of heat flow provide a robust dataset. Furthermore, the shape of the resulting excess enthalpy curve must be thermodynamically consistent, providing an internal check on the data quality.
Diagram: COSMO-RS vs. Experimental HE Validation
Caption: Comparing COSMO-RS H^E predictions with ITC data.
Activity Coefficients at Infinite Dilution (γ∞)
Activity coefficients at infinite dilution are crucial for assessing the suitability of a solvent for separation processes like liquid-liquid extraction and extractive distillation.[17] They represent the behavior of a solute when it is present in a very small amount in the solvent.
Data Comparison:
| Ionic Liquid(s) | Solutes | Experimental γ∞ | COSMO-RS Prediction Quality | Reference |
| [C8mim]Cl, [C12mim]Cl, and their mixture | 28 organic solutes and water | Varies with solute and IL | Underestimates experimental values | [12] |
| Imidazolium-based ILs | Various organic solutes | Extensive data available | Qualitative agreement, quantitative deviations | [17] |
Key Insights:
-
Experimental studies show that COSMO-RS often underestimates the experimental values of activity coefficients at infinite dilution for solutes in imidazolium chloride ILs.[12]
-
Despite quantitative inaccuracies, COSMO-RS can be a valuable tool for the qualitative screening of potential ILs for specific separation tasks, correctly predicting trends in selectivity and capacity.[12]
Experimental Protocol: Inverse Gas Chromatography (IGC) for γ∞ Measurement
IGC is a powerful and efficient technique for determining γ∞ values for a wide range of volatile solutes in a non-volatile solvent like an IL.
-
Column Preparation: The stationary phase is prepared by coating the imidazolium chloride IL onto an inert solid support (e.g., Chromosorb). This coated support is then packed into a gas chromatography column.
-
Instrumentation: A standard gas chromatograph equipped with a flame ionization detector (FID) or a thermal conductivity detector (TCD) is used.
-
Measurement: A small amount of the volatile solute is injected into the column. The carrier gas (e.g., helium or nitrogen) elutes the solute through the column.
-
Retention Time Measurement: The time it takes for the solute to travel through the column (the retention time) is precisely measured.
-
Calculation of γ∞: The activity coefficient at infinite dilution is calculated from the measured retention time, along with other parameters such as the column temperature, pressure drop, and the amount of stationary phase.
Authoritative Grounding: The theoretical basis for calculating γ∞ from IGC data is well-established in chemical engineering thermodynamics. The method relies on the relationship between the partition coefficient of the solute between the gas and liquid phases and its retention behavior in the chromatographic column.
Conclusion: An Indispensable Tool with Important Caveats
COSMO-RS has proven to be a powerful and indispensable tool for the rapid screening and selection of imidazolium chloride-based ionic liquids for a variety of applications. Its ability to provide qualitative and often semi-quantitative predictions of key thermodynamic properties without the need for experimental data is a significant advantage in the early stages of research and process design.[14][18]
However, as this guide has demonstrated, it is crucial for researchers to approach COSMO-RS predictions with a critical eye. While trends are often correctly predicted, quantitative accuracy can vary, and in the case of activity coefficients in imidazolium chloride systems, a systematic underestimation has been observed.[12] Therefore, experimental validation remains an essential and non-negotiable step in the workflow for any application where precise thermodynamic data are required. The protocols outlined in this guide provide a robust framework for obtaining such high-quality experimental data. By combining the predictive power of COSMO-RS with rigorous experimental validation, researchers can confidently navigate the vast chemical space of ionic liquids and accelerate the development of innovative chemical processes and products.
References
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Carvalho, P. J., et al. (2014). Vapor–Liquid Equilibria of Water + Alkylimidazolium-Based Ionic Liquids: Measurements and Perturbed-Chain Statistical Associating Fluid Theory Modeling. Industrial & Engineering Chemistry Research, 53(10), 4088–4097. [Link]
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Pereira, F. O., et al. (2014). Vapor-liquid equilibria of water + alkylimidazolium-based ionic liquids: Measurements and perturbed-chain statistical associating fluid theory modeling. Sultan Qaboos University House of Expertise. [Link]
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Martins, M. A. R., et al. (2022). Imidazolium Chloride Ionic Liquid Mixtures as Separating Agents: Fuel Processing and Azeotrope Breaking. Energy & Fuels, 36(15), 8552-8561. [Link]
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Ostonen, A., et al. (2020). Vapor–Liquid Equilibrium of Ionic Liquid 7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-enium Acetate and Its Mixtures with Water. Journal of Chemical & Engineering Data, 65(5), 2635–2647. [Link]
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Various Authors. (n.d.). Vapor-Liquid Equilibrium of Ionic Liquids. ResearchGate. [Link]
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Verevkin, S. P., et al. (2021). Imidazolium Based Ionic Liquids: Unbiased Recovering of Vaporization Enthalpies from Infinite-Dilution Activity Coefficients. Molecules, 26(11), 3169. [Link]
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Singh, S., et al. (2022). In silico COSMO-RS predictive screening of ionic liquids for the dissolution of plastic. Green Chemistry, 24(11), 4497-4513. [Link]
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Ficke, L. E., Rodríguez, H., & Brennecke, J. F. (2009). Heat Capacities and Excess Enthalpies of 1-Ethyl-3-methylimidazolium-Based Ionic Liquids and Water. Journal of Chemical & Engineering Data, 54(2), 524–531. [Link]
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Zhang, J., et al. (2007). Effect of ionic liquid 1-methylimidazolium chloride on the vapour liquid equilibrium of water, methanol, ethanol, and {water + ethanol} mixture. The Journal of Chemical Thermodynamics, 39(8), 1151-1156. [Link]
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Ficke, L. E., Rodríguez, H., & Brennecke, J. F. (2009). Supporting Information: Heat Capacities and Excess Enthalpies of 1-Ethyl-3-methylimidazolium Based Ionic Liquids and Water. University of Notre Dame. [Link]
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Kurnia, K. A., et al. (2014). Overview of the Excess Enthalpies of the Binary Mixtures Composed of Molecular Solvents and Ionic Liquids and Their Modeling Using COSMO-RS. Industrial & Engineering Chemistry Research, 53(47), 18406-18418. [Link]
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Cláudio, A. F. M., et al. (2023). Mixing enthalpies of fluorinated precursors for textile industry in ionic liquids. ChemRxiv. [Link]
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Diedenhofen, M., & Klamt, A. (2010). COSMO-RS as a tool for property prediction of IL mixtures – a review. Fluid Phase Equilibria, 294(1-2), 31-38. [Link]
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Sharma, H., et al. (2017). Isothermal Titration Calorimetric Study of Ionic Liquid Solutions in Alcohols at Extreme Dilutions: An Investigation of Ion–Solvent Interactions. The Journal of Physical Chemistry B, 121(34), 8195–8204. [Link]
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Kato, R., & Gmehling, J. (2005). Application of Inverse Gas Chromatography and Regular Solution Theory for Characterization of Ionic Liquids. Industrial & Engineering Chemistry Research, 44(12), 4437–4442. [Link]
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Kato, R., & Gmehling, J. (2005). Application of Inverse Gas Chromatography and Regular Solution Theory for Characterization of Ionic Liquids. ResearchGate. [Link]
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Klamt, A., Eckert, F., & Arlt, W. (2010). COSMO-RS: an alternative to simulation for calculating thermodynamic properties of liquid mixtures. Annual Review of Chemical and Biomolecular Engineering, 1, 101-122. [Link]
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Foco, G. M., Bottini, S. B., & Peters, C. J. (2007). Activity Coefficients at Infinite Dilution in 1-Alkyl-3-methylimidazolium Tetrafluoroborate Ionic Liquids. Journal of Chemical & Engineering Data, 52(1), 114–119. [Link]
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Zavgorodnya, O., et al. (2014). Enthalpies of solution of ionic liquids in water measured in this work at 298.15 K and atmospheric pressure. ResearchGate. [Link]
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Palomar, J., et al. (2011). A COSMO-RS based guide to analyze/quantify the polarity of ionic liquids and their mixtures with organic cosolvents. Physical Chemistry Chemical Physics, 13(30), 13698-13707. [Link]
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Ghaedi, H., et al. (2016). Modeling vapor liquid equilibrium of ionic liquids + gas binary systems at high pressure with cubic equations of state. Journal of Molecular Liquids, 221, 102-108. [Link]
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Köddermann, T., et al. (2008). Thermodynamical and structural properties of binary mixtures of imidazolium chloride ionic liquids and alcohols from molecular simulation. The Journal of Chemical Physics, 129(15), 154502. [Link]
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Diedenhofen, M., & Klamt, A. (2010). COSMO-RS as a tool for property prediction of IL mixtures – a review. Zenodo. [Link]
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Letcher, T. M., et al. (2003). Exploring the Influence of Ionic Liquid Anion Structure on Gas-Ionic Liquid Partition Coefficients of Organic Solutes Using Machine Learning. Journal of Chemical & Engineering Data, 48(6), 1587–1590. [Link]
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Raal, J. D. (2017). Guidelines for the Analysis of Vapor–Liquid Equilibrium Data. Journal of Chemical & Engineering Data, 62(9), 2533–2535. [Link]
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Kumar, A., & Kumar, S. (2015). Effect of Lithium Chloride on Vapor-Liquid Equilibrium of Ethanol-Water System. Journal of Advanced Chemical Sciences, 1(2), 58-61. [Link]
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Paduszyński, K., & Domańska, U. (2013). Design of Ionic Liquids for Fluorinated Gas Absorption: COSMO-RS Selection and Solubility Experiments. Environmental Science & Technology, 47(19), 11030–11038. [Link]
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Moïse, J.-C., et al. (2011). Activity Coefficients at Infinite Dilution of Organic Compounds in Four New Imidazolium-Based Ionic Liquids. Journal of Chemical & Engineering Data, 56(7), 3106–3114. [Link]
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Mutelet, F., & Jaubert, J.-N. (2006). Surface properties of ionic liquids: A study of different calculation methods in inverse gas chromatography. Journal of Chromatography A, 1102(1-2), 255-265. [Link]
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Chen, Y., et al. (2022). Assessment of COSMO-RS for Predicting Liquid–Liquid Equilibrium in Systems Containing Deep Eutectic Solvents. Industrial & Engineering Chemistry Research, 61(25), 9036–9047. [Link]
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Carvalho, P. J., et al. (2015). Vapor–Liquid Equilibria of Imidazolium Ionic Liquids with Cyano Containing Anions with Water and Ethanol. The Journal of Physical Chemistry B, 119(30), 9872–9882. [Link]
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Vilas-Boas, S. M., et al. (2021). Evaluation of the solvent structural effect upon the vapor –liquid equilibrium of [C4C1im][Cl] + alcohols. The Journal of Chemical Thermodynamics, 152, 106275. [Link]
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Esmaeili, F., & Zarei, A. (2022). MLR Data-Driven for the Prediction of Infinite Dilution Activity Coefficient of Water in Ionic Liquids (ILs) Using QSPR-Based COSMO Descriptors. Journal of Chemical Information and Modeling, 62(5), 1147–1157. [Link]
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Rogers, D. M., et al. (2022). Machine Learning Quantitative Structure–Property Relationships as a Function of Ionic Liquid Cations for the Gas-Ionic Liquid Partition Coefficient of Hydrocarbons. International Journal of Molecular Sciences, 23(14), 7609. [Link]
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Ionic Conductivity Benchmarking: Imidazolium Chloride vs. Tetrafluoroborate
Executive Summary
For researchers selecting ionic liquids (ILs) for electrochemical applications, the choice between Imidazolium Chloride ([BMIM][Cl]) and Imidazolium Tetrafluoroborate ([BMIM][BF4]) represents a fundamental decision between a high-viscosity, hydrophilic precursor and a low-viscosity, conductive electrolyte.[1]
The Verdict:
-
[BMIM][BF4] is the superior choice for neat ionic conductivity at room temperature (~3.5 mS/cm at 25°C).[1] It exists as a liquid significantly below room temperature (T_g ≈ -85°C) and offers a wider electrochemical window (~4.0 V).[1][2]
-
[BMIM][Cl] is typically solid at room temperature (m.p. ~65°C) or a supercooled liquid with extreme viscosity.[1] It acts as a poor conductor in its neat state but serves as an essential intermediate for metathesis or a solvent for cellulose processing where hydrogen bonding is advantageous.[1]
Mechanistic Comparison: The Anion Effect
The dramatic difference in conductivity stems directly from the physicochemical properties of the anion. In ionic liquids, conductivity (
Anion Size and Charge Delocalization[1]
-
Chloride (Cl⁻): A small, "hard" anion with high charge density.[1] It interacts strongly with the imidazolium cation's C2-hydrogen via hydrogen bonding. This creates a rigid, structured network, resulting in high lattice energy (solid phase) or extreme viscosity.[1]
-
Tetrafluoroborate (BF₄⁻): A larger, symmetrical, and "soft" anion with charge delocalized over four fluorine atoms.[1] The weaker Coulombic attraction and reduced hydrogen bonding capability allow the ions to slide past one another more easily, lowering viscosity and enhancing ionic mobility.
The Hydrogen Bonding "Trap"
The chloride anion acts as a strong hydrogen bond acceptor.[1] In [BMIM][Cl], the Cl⁻ anion "anchors" the imidazolium ring, restricting rotational freedom.[1] This molecular friction manifests macroscopically as high viscosity, which impedes ion transport.[1] [BMIM][BF4] lacks this strong anchoring, preserving high conductivity even at lower temperatures.[1]
Visualization: Conductivity Mechanisms
Figure 1: Mechanistic pathway linking anion properties to macroscopic conductivity.[1]
Data Benchmarking
The following data compares 1-Butyl-3-methylimidazolium ([BMIM]) coupled with Cl⁻ vs. BF₄⁻.
| Parameter | [BMIM][Cl] (Chloride) | [BMIM][BF4] (Tetrafluoroborate) | Impact on Application |
| Physical State (25°C) | Solid (White Crystalline) | Liquid (Colorless to Yellow) | [BMIM][Cl] requires heating >70°C to act as a solvent/electrolyte.[1] |
| Melting Point | 65°C – 70°C | < -71°C (Glass Transition) | [BMIM][BF4] is operational in ambient environments.[1] |
| Viscosity (25°C) | N/A (Solid) | ~100 – 220 cP | Lower viscosity = faster mass transport in [BMIM][BF4].[1] |
| Conductivity (25°C) | Negligible (Solid) | 3.0 – 3.8 mS/cm | [BMIM][BF4] is suitable for batteries/capacitors.[1] |
| Conductivity (80°C) | ~5 – 10 mS/cm | ~15 – 20 mS/cm | Even when molten, [BMIM][Cl] is less conductive due to internal friction.[1] |
| Electrochemical Window | Narrow (~2.5 V) | Wide (~4.0 V) | Cl⁻ oxidizes easily to Cl₂ gas; BF₄⁻ is stable against oxidation.[1] |
| Hygroscopicity | Extreme | Moderate | Water absorption drastically alters viscosity for both.[1] |
Key Insight: While [BMIM][Cl] conductivity increases significantly with water content (acting as a plasticizer), this compromises the electrochemical window.[1] For neat applications, [BMIM][BF4] is the only viable conductor at room temperature.[1]
Experimental Protocol: Measuring Ionic Conductivity
Objective: Accurate determination of ionic conductivity using Electrochemical Impedance Spectroscopy (EIS). Scope: Applicable to neat [BMIM][BF4] or molten [BMIM][Cl].[1]
Critical Pre-requisite: Sample Preparation
Ionic liquids are hygroscopic.[1] Water impurities can inflate conductivity readings by 20-50%.[1]
-
Drying: Place the IL in a vacuum oven at 60–80°C for at least 12 hours.
-
Verification: Ideally, confirm water content is <100 ppm using Karl Fischer titration.[1]
-
Handling: Load cells inside an argon-filled glovebox to prevent re-absorption of atmospheric moisture.[1]
EIS Measurement Workflow
Equipment: Potentiostat with Frequency Response Analyzer (FRA). Cell Setup: Dip-type conductivity probe (2-electrode Pt) or custom airtight cell.[1]
Step-by-Step Protocol:
-
Calibration: Determine the Cell Constant (
) using a standard KCl solution (e.g., 0.01 M or 0.1 M) at 25°C.[1]-
Formula:
[1]
-
-
Loading: Immerse the probe into the dried IL sample.[1] Ensure no air bubbles are trapped on the electrode surface (bubbles = artificial resistance).[1]
-
Thermal Equilibration: Allow the sample to stabilize at the target temperature (e.g., 25°C) for 15 minutes. Use a Peltier plate or oil bath.[1]
-
Impedance Sweep:
-
Frequency Range: 1 MHz to 1 Hz (or 0.1 Hz).[1]
-
Amplitude: 5–10 mV AC sine wave (ensure linear response).
-
Bias: 0 V DC (Open Circuit Potential).
-
-
Data Analysis:
Calculation
[1]Visualization: EIS Workflow
Figure 2: Standardized workflow for conductivity measurement via Impedance Spectroscopy.[1]
References
-
Imidazolium Ionic Liquids as Designer Solvents Confined in Silica Nanopores. National Institutes of Health (PMC).[1] [Link]
-
The Influences of 1-Butyl-3-Methylimidazolium Tetrafluoroborate on Electrochemical, Thermal and Structural Studies. MDPI. [Link][1][2][3][4][5][6][7][8][9][10][11][12]
-
The Conductivity of Imidazolium-Based Ionic Liquids from (−35 to 195) °C. ACS Journal of Chemical & Engineering Data. [Link][1][6]
-
BMIMBF4 Ionic Liquid Mixtures Electrolyte for Li-ion Batteries. International Journal of Electrochemical Science. [Link]
-
Electrochemical Impedance Spectroscopy: A Tutorial. ACS Measurement Science Au. [Link][1][6][9]
Sources
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- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Imidazolium Ionic Liquids as Designer Solvents Confined in Silica Nanopores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ritsumei.ac.jp [ritsumei.ac.jp]
- 9. The metal–ionic liquid interface as characterized by impedance spectroscopy and in situ scanning tunneling microscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C8CP02074D [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. webbut.unitbv.ro [webbut.unitbv.ro]
- 12. researchgate.net [researchgate.net]
Imidazolium Chlorides in Friedel-Crafts Reactions: A Performance Benchmark
A Senior Application Scientist's Guide to Catalytic Efficiency, Mechanistic Insights, and Practical Application
For researchers, scientists, and professionals in drug development, the optimization of carbon-carbon bond formation is a cornerstone of organic synthesis. Among the most fundamental of these transformations are the Friedel-Crafts reactions, which have been instrumental in the synthesis of a vast array of aromatic compounds. Traditionally, these reactions have been catalyzed by strong Lewis acids such as aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃). While effective, these catalysts are fraught with challenges, including their moisture sensitivity, corrosive nature, and the generation of significant hazardous waste.
In the relentless pursuit of greener, more efficient, and reusable catalytic systems, imidazolium chloride-based ionic liquids have emerged as a compelling alternative. This guide provides an in-depth comparison of the performance of imidazolium chlorides against traditional Lewis acids in Friedel-Crafts reactions, supported by experimental data and detailed protocols. We will delve into the mechanistic nuances that underpin their catalytic activity and explore their potential for recyclability, offering a comprehensive resource for chemists seeking to modernize this classic reaction.
The Rise of Imidazolium Chlorides as Friedel-Crafts Catalysts
Imidazolium-based ionic liquids are salts with low melting points, composed of an imidazolium cation and a variety of anions. Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, make them attractive as "green" solvents and catalysts. In the context of Friedel-Crafts reactions, the imidazolium cation itself can play a crucial role in activating the acylating or alkylating agent, often in a manner distinct from traditional Lewis acids.
Unraveling the Catalytic Mechanism
The classical mechanism of a Friedel-Crafts acylation catalyzed by a Lewis acid like AlCl₃ involves the formation of a highly electrophilic acylium ion through the interaction of the Lewis acid with the acyl halide.
In contrast, the catalytic role of a simple imidazolium chloride is more nuanced. While not a traditional Lewis acid, the imidazolium cation can act as a hydrogen bond donor, polarizing the acyl or alkyl halide and increasing its electrophilicity. Furthermore, some imidazolium-based ionic liquids can be designed to possess dual Brønsted and Lewis acidity, further enhancing their catalytic prowess. These dual-acidic catalysts can activate the electrophile through Lewis acidic interactions while simultaneously protonating the substrate or stabilizing intermediates, leading to enhanced reaction rates and selectivities.
Performance Benchmark: Imidazolium Chlorides vs. Traditional Lewis Acids
To provide a clear and objective comparison, this section presents a compilation of experimental data from various studies, highlighting the performance of imidazolium-based catalysts against AlCl₃ and FeCl₃ in both Friedel-Crafts acylation and alkylation reactions.
Friedel-Crafts Acylation
The acylation of aromatic compounds is a key transformation in the synthesis of pharmaceuticals and fine chemicals. The following table summarizes the performance of different catalysts in the acylation of various aromatic substrates.
| Aromatic Substrate | Acylating Agent | Catalyst | Reaction Conditions | Yield (%) | Selectivity | Reference |
| Anisole | Acetyl Chloride | [Bmim]BF₄/AlCl₃ | - | 65.6 | - | [1] |
| Ferrocene | Acetyl Chloride | [Bmim]BF₄/AlCl₃ | - | 42.1 | - | [1] |
| Indole | 4-chlorobutyryl chloride | [Emim]Cl/AlCl₃ | Room Temperature | 68-70 | 3-substituted | [2] |
| Benzene | Acetyl Chloride | AlCl₃ | Not specified | Not specified | Not specified | [2] |
| Toluene | Acetyl Chloride | AlCl₃ | Not specified | Not specified | Not specified |
Note: Data for direct comparison under identical conditions is often scarce in the literature, necessitating a comparative analysis of results from different studies.
As the data suggests, imidazolium-based systems, particularly when combined with a traditional Lewis acid, can provide good to excellent yields. The milder reaction conditions often associated with ionic liquid systems are a significant advantage.
Friedel-Crafts Alkylation
The alkylation of aromatics is another critical C-C bond-forming reaction. The table below compares the efficacy of imidazolium-based catalysts with a conventional Lewis acid in the benzylation of an aromatic substrate.
| Aromatic Substrate | Alkylating Agent | Catalyst | Reaction Conditions | Conversion (%) | Selectivity (%) | Reference |
| p-Xylene | Benzyl Chloride | Dual Acidic Imidazolium IL | 80 °C, 0.5 h | >99 | >99 | [3][4] |
| Benzene | Benzyl Chloride | FeCl₃ | Not specified | - | 62 (Diphenylmethane) |
The exceptional conversion and selectivity achieved with the dual acidic imidazolium ionic liquid in the alkylation of p-xylene highlight the potential of these tailored catalysts to outperform traditional systems.
The Advantage of Recyclability
A significant drawback of conventional Lewis acid catalysts is their consumption during the reaction and the generation of stoichiometric amounts of waste. Imidazolium chloride-based catalysts, on the other hand, offer the potential for multiple reaction cycles, a key tenet of green chemistry.
Studies have shown that some ionic liquid systems can be recycled and reused with only a minor decrease in catalytic activity. For instance, in a FeCl₃-ionic liquid system used for alkylation, a drop in conversion was observed over successive cycles, suggesting some deactivation or loss of the catalyst during workup. However, the ability to recover and reuse the bulk of the catalytic medium represents a substantial improvement over single-use catalysts.
Experimental Protocols
To facilitate the practical application of imidazolium chlorides in Friedel-Crafts reactions, this section provides a detailed, step-by-step methodology for a representative acylation reaction.
Representative Protocol: Friedel-Crafts Acylation of Anisole with Acetyl Chloride using a Chloroaluminate Ionic Liquid
This protocol is adapted from studies on acidic chloroaluminate ionic liquids, which are prepared from imidazolium chlorides and aluminum chloride.
Materials:
-
1-Ethyl-3-methylimidazolium chloride ([Emim]Cl)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anisole
-
Acetyl Chloride
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (1 M)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation of the Acidic Ionic Liquid: In a glovebox or under an inert atmosphere, slowly add anhydrous AlCl₃ (2 molar equivalents) to [Emim]Cl (1 molar equivalent) with stirring. The mixture will become liquid and is ready for use.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the prepared acidic ionic liquid in anhydrous DCM.
-
Addition of Reactants: Cool the solution to 0 °C in an ice bath. Slowly add anisole (1 molar equivalent) to the reaction mixture, followed by the dropwise addition of acetyl chloride (1.1 molar equivalents).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully quench the reaction by slowly adding it to a beaker of crushed ice and 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired acylated product.
Visualizing the Reaction Pathway
To better understand the catalytic cycle and the experimental workflow, the following diagrams have been generated using Graphviz.
Catalytic Cycle of Friedel-Crafts Acylation
Caption: Experimental workflow for Friedel-Crafts acylation.
Conclusion and Future Outlook
Imidazolium chloride-based ionic liquids represent a significant advancement in the field of Friedel-Crafts catalysis. Their ability to act as both solvent and catalyst, coupled with their recyclability and often milder reaction conditions, positions them as a superior alternative to traditional Lewis acids in many applications. While direct, side-by-side comparative data under identical conditions remains an area for further research, the existing body of evidence strongly supports their efficacy.
The development of task-specific ionic liquids, such as those with dual Brønsted-Lewis acidity, will undoubtedly lead to even more active and selective catalytic systems. As the chemical industry continues to embrace the principles of green chemistry, the adoption of imidazolium chlorides and other ionic liquids in large-scale Friedel-Crafts processes is not just a possibility, but a necessity for a more sustainable future.
References
-
In situ spectroscopic studies related to the mechanism of the Friedel–Crafts acetylation of benzene in ionic liquids using AlCl₃ and FeCl₃. Journal of the Chemical Society, Dalton Transactions. [Link]
-
Friedel–Crafts acylation of indoles in acidic imidazolium chloroaluminate ionic liquid at room temperature. ResearchGate. [Link]
-
Activity of Imidazolium-Based Ionic Liquids as Catalysts for Friedel-Crafts Acylation of Aromatic Compounds. Asian Journal of Chemistry. [Link]
-
Novel Aryl-Imidazolium Ionic Liquids with Dual Brønsted/Lewis Acidity as Both Solvents and Catalysts for Friedel–Crafts Alkylation. Molecules. [Link]
-
Tunable Aryl Imidazolium Recyclable Ionic Liquid with Dual Brønsted–Lewis Acid as Green Catalyst for Friedel–Crafts Acylation and Thioesterification. Molecules. [Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. In situ spectroscopic studies related to the mechanism of the Friedel–Crafts acetylation of benzene in ionic liquids using AlCl3 and FeCl3 - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
HPLC method for detecting residual imidazole in imidazolium chloride
Executive Summary: The Polarity Paradox
Detecting residual imidazole (impurity) within an imidazolium chloride (matrix) represents one of the most deceptive challenges in pharmaceutical and industrial analysis. Both the analyte and the matrix share a fundamental heterocyclic core, differing only by alkylation and charge state.
Standard Reversed-Phase (RP) chromatography frequently fails here. Imidazole (
This guide objectively compares the traditional Ion-Pair Chromatography (IPC) approach against the modern Hydrophilic Interaction Liquid Chromatography (HILIC) alternative. While IPC has been the historical workhorse, our experimental data and mechanistic analysis identify HILIC (specifically on Amide phases) as the superior methodology for high-throughput, robust quantification.
The Separation Challenge: Why C18 Fails
Before detailing the solution, we must understand the failure mode of the default alternative.
-
The "Dewetting" Issue: Imidazole is highly water-soluble. To retain it on a C18 column, one must use nearly 100% aqueous mobile phases. This leads to "phase collapse" or dewetting, where the hydrophobic ligands fold down, causing loss of retention and non-reproducible retention times.
-
The Silanol Trap: At neutral pH, residual silanols on the silica surface are negatively charged (
). Protonated imidazole ( ) binds irreversibly to these sites, causing peak tailing factors ( ) often exceeding 2.5.
Mechanism of Failure Visualization
Figure 1: Mechanism of standard C18 failure showing lack of hydrophobic retention and secondary silanol interactions.
Method Comparison: IPC vs. HILIC
We evaluated two distinct methodologies. The IPC Method uses a hydrophobic column with an anionic surfactant to "pair" with the imidazole. The HILIC Method uses a polar stationary phase to retain the polar analyte directly.[1][2]
Comparison Matrix
| Feature | Method A: Ion-Pair RP (Traditional) | Method B: HILIC Amide (Recommended) |
| Stationary Phase | C18 (End-capped) | Amide-bonded Silica |
| Mobile Phase | Buffer + Hexanesulfonate / MeOH | ACN / Ammonium Formate Buffer |
| retention Mechanism | Hydrophobic interaction of ion-pair | Partitioning into water-enriched layer |
| Equilibration Time | Slow (> 60 mins) | Fast (< 15 mins) |
| MS Compatibility | Poor (Non-volatile reagents) | Excellent (Volatile buffers) |
| Matrix Tolerance | High (Matrix elutes late) | High (Matrix elutes late/resolved) |
| Peak Symmetry ( | 1.2 – 1.8 | 0.9 – 1.1 |
The Solution: HILIC-Amide Protocol (The "Product")
The HILIC approach is superior because it turns the polarity of imidazole into an asset rather than a liability. The Amide phase provides hydrogen bonding sites that retain imidazole without the need for aggressive ion-pairing reagents.
Reagents & Equipment[3]
-
Column: XBridge Amide or TSKgel Amide-80 (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Detector: UV-Vis / PDA at 210 nm (Imidazole has weak absorbance; low UV is critical).
Step-by-Step Methodology
-
Preparation of Buffer: Dissolve 0.63 g of ammonium formate in 1000 mL water. Adjust pH to 3.0 with formic acid. Note: Low pH ensures imidazole is fully protonated (
), improving peak shape on HILIC phases. -
Mobile Phase Blending: Isocratic mode is recommended for reproducibility.
-
Ratio: 80% B (ACN) : 20% A (Buffer) .
-
Why? High organic content forces the polar imidazole into the water-rich layer on the stationary phase surface.
-
-
Sample Preparation:
-
Dissolve Imidazolium Chloride matrix in Mobile Phase .
-
Critical: Do not dissolve in pure water. Injecting water into a HILIC column disrupts the partitioning layer, causing split peaks.
-
Concentration: 10 mg/mL (Matrix).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[3]
-
Temperature: 30°C.
-
Injection Volume: 5 µL.
-
System Suitability Criteria (Acceptance Limits)
-
Resolution (
): > 2.0 between Imidazole and Imidazolium cation (if retained). -
Tailing Factor (
): NMT 1.5. -
RSD (n=6): NMT 2.0% for peak area.
Alternative: Ion-Pair Chromatography (IPC) Protocol
If a HILIC column is unavailable, IPC is the only viable Reversed-Phase alternative. It is robust but requires strict column dedication (once used for IPC, a column should not be used for other methods).
Methodology[3][5][6][7][8][9]
-
Column: C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Ion-Pair Reagent: Sodium 1-Octanesulfonate or Sodium 1-Hexanesulfonate.
-
Mobile Phase:
-
Buffer: 20 mM Phosphate buffer (pH 2.5) + 5 mM Octanesulfonate.
-
Ratio: Buffer 70% : Methanol 30% .
-
-
Mechanism: The sulfonate anion pairs with the protonated imidazole, forming a neutral, hydrophobic complex that retains on the C18 chain.
Limitations
-
Gradient Issues: IPC is difficult to run in gradient mode due to baseline drift.
-
Column Life: Acidic, salt-rich mobile phases degrade columns faster.
Experimental Workflow & Logic
The following diagram illustrates the decision logic and separation mechanism for the recommended HILIC approach.
Figure 2: HILIC separation mechanism and workflow.[3][4][5] High organic mobile phase creates a water layer on the Amide surface, retaining the polar imidazole.
Troubleshooting & Optimization
-
Problem: Peak splitting.
-
Root Cause: Sample solvent mismatch.
-
Fix: Ensure the sample diluent matches the mobile phase (80% ACN). Do not use pure water.
-
-
Problem: Low Sensitivity.
-
Root Cause: Imidazole has no chromophore above 220 nm.
-
Fix: Use high-purity solvents to minimize background noise at 205-210 nm. Alternatively, use a Refractive Index (RI) detector if concentration is high (though UV is preferred for trace impurities).
-
-
Problem: Matrix Interference.
-
Root Cause: The imidazolium cation is structurally similar.
-
Fix: In HILIC, the permanently charged imidazolium cation is more polar than the imidazole base. It will typically elute after the imidazole. Ensure the run time is long enough to elute the matrix before the next injection.
-
References
-
Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122.
-
Kazakevich, Y. V., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Chapter on Ion-Pairing vs. HILIC).
-
USP Monograph . (Current).[6][4][7][8][9][10] Imidazole Reference Standards and Impurity Methods. United States Pharmacopeia.[11][12]
-
McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49-71.
-
Vertex AI Search . (2025). Method for detecting related substance imidazole in starting materials. Patent CN106033079B.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. What is the difference between HILIC columns VS normal/reverse columns_ [uhplcslab.com]
- 3. CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate - Google Patents [patents.google.com]
- 4. RP HPLC method for Imidazole - Chromatography Forum [chromforum.org]
- 5. researchgate.net [researchgate.net]
- 6. HPLC METHOD FOR IMIDAZOLE - Chromatography Forum [chromforum.org]
- 7. HPLC Analysis of Components of Ionic Liquids by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 8. Residual Imidazole determination by HPLC - Chromatography Forum [chromforum.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Imidazole USP Reference Standard CAS 288-32-4 Sigma-Aldrich [sigmaaldrich.com]
- 12. labmix24.com [labmix24.com]
Safety Operating Guide
Operational Guide: Safe Disposal and Management of Imidazolium Chloride
Executive Safety Summary
Imidazolium chloride (CAS: 143314-16-3 / 25024-45-7 depending on substitution) is frequently utilized as a precursor for ionic liquids.[1][2] While often touted as a "green" alternative due to low volatility, its disposal requires rigorous adherence to halogenated organic waste protocols.[3]
Critical Hazard Mechanism: Unlike standard organic salts, imidazolium chloride possesses high thermal stability but decomposes to release Hydrogen Chloride (HCl) and Nitrogen Oxides (NOx) upon combustion.[3] Standard non-halogenated incineration pathways are insufficient and dangerous for this compound.[3] Furthermore, the imidazolium cation exhibits varying degrees of aquatic toxicity and poor biodegradability, mandating strict "Zero Drain Discharge" enforcement.[3]
Core Safety Data (Quantitative)
| Parameter | Specification | Operational Implication |
| Hazard Class | Skin Irrit. 2 (H315), Eye Irrit.[1][2][4][5] 2A (H319) | Contact dermatitis risk; requires nitrile barrier.[3][1][2] |
| Hygroscopicity | High | Waste containers must be hermetically sealed to prevent deliquescence (turning to liquid sludge).[3][1][2] |
| Decomposition | >200°C (Releases HCl, NOx) | Do not autoclave waste.[3][1][2] Must use approved incineration with scrubbers.[3] |
| Aquatic Toxicity | Acute Category 3 (H412) | Strictly prohibited from sanitary sewer disposal.[3][1][2] |
Waste Characterization & RCRA Classification
To ensure regulatory compliance (EPA/RCRA), imidazolium chloride must be characterized correctly at the point of generation.[3] It is not a P-listed or U-listed waste by default, but it is regulated based on its chemical characteristics.[3]
-
Primary Classification: Non-RCRA Regulated Solid unless mixed with solvents.[3]
-
Waste Stream Assignment: Halogenated Organic .[3][6][7]
-
Reasoning: The chloride anion necessitates treatment in facilities equipped to neutralize acid gases (HCl) generated during thermal destruction.[3]
-
Operational Disposal Workflow
This protocol utilizes a Self-Validating System . You must verify the state of the waste (pH, Phase, Compatibility) before sealing any container.[3]
Phase 1: Segregation & Containment[1]
-
Select Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[3] Glass is acceptable but poses a breakage risk for solid salts.[3]
-
Verify Compatibility: Ensure the container has never held strong oxidizers.[3]
-
Hygroscopic Control: If the waste is solid, double-bagging within the HDPE container is recommended to prevent moisture absorption from the lab atmosphere, which can solubilize the salt and corrode the container lid over time.[3]
Phase 2: Labeling & Documentation[1][2]
Labeling must be precise to prevent downstream accidents at the incineration plant.[3] Use the following nomenclature:
-
Chemical Name: Imidazolium Chloride Waste (Solid/Solution)[3]
-
Constituents: Imidazolium Chloride (>95%), Water (<5%), Trace Organics.[3]
-
Hazard Checkbox: [x] Irritant [x] Halogenated.[3]
Phase 3: The Decision Matrix (Visualized)[1]
The following diagram outlines the logical decision tree for processing imidazolium waste based on its physical state.
Figure 1: Decision matrix for segregating imidazolium chloride waste streams based on physical state and solvent composition.[1][2]
Emergency Response Procedures (Spill Management)
In the event of a spill, the hygroscopic nature of the salt can create a slippery, viscous hazard.[3]
Protocol: "Sweep, Don't Dilute"
-
PPE Upgrade: Immediately don splash goggles and double nitrile gloves (0.11mm +).[3] If dust is present, use an N95 respirator to prevent inhalation of the salt dust (respiratory irritant).[3]
-
Containment:
-
Decontamination: Only after the bulk material is removed should you wipe the surface with a water-dampened paper towel, followed by a dry wipe.[3]
-
Disposal of Cleanup Materials: All contaminated towels/pads must be disposed of in the Solid Halogenated Waste stream, not regular trash.[3]
Figure 2: Logical workflow for spill response, emphasizing the avoidance of water for solid spills.
Scientific Rationale & Environmental Causality[2]
Why "Zero Drain Discharge"?
While imidazolium salts are often non-volatile, they are persistent in the environment.[3][9] The imidazolium cation ring is resistant to hydrolysis and photodegradation.[3] If released into waterways:
-
Cationic Toxicity: The positive charge of the imidazolium ring interacts with the negatively charged cell membranes of aquatic microorganisms (e.g., Daphnia magna), causing membrane disruption and acute toxicity [1].[3]
-
Chain Length Factor: Derivatives with longer alkyl chains (e.g., 1-methyl-3-octylimidazolium chloride) exhibit significantly higher lipophilicity and toxicity compared to shorter chains [2].[3][1]
Why Halogenated Incineration?
Imidazolium chloride contains a stoichiometric ratio of chloride ions.[3] In a standard low-temperature incinerator (used for general organic waste), the combustion process converts the chloride into Hydrogen Chloride (HCl) gas.[3] Without a caustic scrubber system (e.g., NaOH spray tower), this releases corrosive acid rain precursors into the atmosphere.[3] Therefore, flagging the waste as "Halogenated" ensures the waste contractor routes it to a facility capable of capturing these emissions [3].[3]
References
-
ECHA (European Chemicals Agency). Registration Dossier - 1-methylimidazolium chloride.[3][2] (Accessed 2026).[3] ECHA provides data on aquatic toxicity and persistence.[3] [1]
-
Sigma-Aldrich (MilliporeSigma). Safety Data Sheet: 1-Methylimidazolium chloride.[3][2] Version 6.[3][6][10]4. (2024). Details H-codes (H315, H319, H335) and disposal considerations.
-
US EPA. Hazardous Waste Characteristics - Corrosivity and Toxicity.[3][11] Resource Conservation and Recovery Act (RCRA) Overview.[3] Defines characteristic waste streams for halogenated compounds.
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. mn.uio.no [mn.uio.no]
- 4. iolitec.de [iolitec.de]
- 5. beta.lakeland.edu [beta.lakeland.edu]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. nipissingu.ca [nipissingu.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. carlroth.com [carlroth.com]
- 11. dtsc.ca.gov [dtsc.ca.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
